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Cobalt, trinitrato-

Cat. No.: B096463
CAS No.: 19395-02-9
M. Wt: 247.97 g/mol
InChI Key: QSQUFRGBXGXOHF-UHFFFAOYSA-N
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Description

Historical Development of Cobalt Coordination Chemistry

The journey into understanding coordination chemistry is deeply rooted in the study of cobalt complexes. A pivotal moment in this history was in 1798, when the French chemist B.M. Tassaert observed that ammoniacal solutions of cobalt chloride developed a brownish mahogany color. britannica.com This was one of the first documented observations of a coordination compound. britannica.com Throughout the 19th century, more cobalt complexes were discovered, leading to various theories about their structure and bonding. britannica.comionicviper.org

The most significant leap forward came from the work of Alfred Werner, who is widely considered the founder of modern coordination chemistry. britannica.comillinois.edu In the late 19th and early 20th centuries, Werner and his students conducted extensive research on cobalt-ammine complexes. ionicviper.orgacs.org Through a series of meticulous experiments, Werner challenged the prevailing chain theory, which attempted to explain the structure of these complexes using concepts from organic chemistry. ionicviper.org

Werner's coordination theory, proposed in 1893, introduced the concepts of primary (ionic) and secondary (coordination) valencies. ionicviper.orgacs.org He postulated that metal ions have a fixed number of secondary valencies, which are directed in space, leading to specific geometries. illinois.edu His groundbreaking work on resolving chiral cobalt complexes, such as cis-[Co(en)₂ (NH₃)X]X₂ (where X = Cl, Br), provided irrefutable evidence for his proposed octahedral geometry for hexacoordinate cobalt(III). tandfonline.com This achievement, which demonstrated that stereoisomerism was not exclusive to carbon compounds, was a crucial experiment that led to the widespread acceptance of his theory and earned him the Nobel Prize in Chemistry in 1913. britannica.comionicviper.orgtandfonline.com The kinetic inertness of the Co(III) complexes was a key factor in the success of these resolutions. tandfonline.com

Fundamental Principles of Metal-Ligand Coordination with Nitrate (B79036)

The nitrate ion (NO₃⁻) is a versatile ligand in coordination chemistry due to its ability to bond with a metal center in several ways. nih.govwikipedia.org As the conjugate base of a strong acid (nitric acid), it is a modest Lewis base. wikipedia.org The coordination of nitrate to a metal ion invariably occurs through one or more of its oxygen atoms; the nitrogen atom does not directly bond to the metal. wikipedia.org

The primary coordination modes of the nitrate ligand are unidentate and bidentate. wikipedia.org In the unidentate mode (η¹), only one oxygen atom of the nitrate ion is bonded to the metal center. nih.gov In the bidentate mode (η²), two oxygen atoms of the same nitrate ion are bonded to the metal. nih.gov The bidentate coordination can be further classified as symmetric or asymmetric (anisobidentate), depending on the equality of the metal-oxygen bond lengths. nih.gov In some instances, the nitrate ion can also act as a bridging ligand, connecting two different metal centers. acs.org

The specific coordination mode adopted by the nitrate ligand can be influenced by several factors, including the identity of the central metal ion, the steric and electronic properties of other ligands in the coordination sphere, and the reaction conditions. nih.gov The different coordination geometries of the nitrate ligand can be distinguished using techniques such as infrared (IR) spectroscopy and X-ray crystallography. nih.gov

Table 1: Common Coordination Modes of the Nitrate Ligand

Coordination Mode Description Schematic Representation
Unidentate (Monodentate) One oxygen atom is bonded to the metal center. M–O–NO₂
Bidentate (Chelating) Two oxygen atoms from the same nitrate ligand are bonded to the metal center. M(O₂NO)
Bridging A nitrate ligand connects two metal centers. M–O–N(O)–O–M'

Classification and Nomenclature of Trinitratocobalt Species

Trinitratocobalt complexes can be classified based on several criteria, including the oxidation state of the cobalt, the nuclearity of the complex (mononuclear or polynuclear), and the presence of other ligands.

Cobalt predominantly exists in two oxidation states in its coordination compounds: +2 (cobaltous) and +3 (cobaltic). nih.govquora.com The relative stability of these oxidation states is influenced by the nature of the ligands coordinated to the cobalt ion. nih.gov

In aqueous solutions without strong field ligands, the Co(II) state is generally more stable. nih.gov The Co(III) ion is a powerful oxidizing agent and is unstable in simple aqueous solutions, where it can oxidize water. nih.gov However, the Co(III) oxidation state can be stabilized by coordination with certain ligands, particularly those that are strong electron donors, such as ammonia (B1221849) (NH₃). nih.gov The interconversion between Co(II) and Co(III) is a key aspect of the chemistry of cobalt and is important in catalysis. nih.gov The electronic configuration of Co(II) is [Ar]3d⁷, while that of Co(III) is [Ar]3d⁶. This difference in electron configuration leads to distinct magnetic and spectroscopic properties for their respective complexes.

Table 2: General Properties of Co(II) and Co(III) Oxidation States

Property Co(II) Co(III)
Electronic Configuration [Ar] 3d⁷ [Ar] 3d⁶
Common Geometries Octahedral, Tetrahedral, Square Planar Octahedral
Magnetic Properties Typically paramagnetic Typically diamagnetic (in strong ligand fields)
Stability in Water Stable Unstable (stabilized by certain ligands)
Color of Aquo Ion Pink Blue (unstable)

Mononuclear trinitratocobalt complexes contain a single cobalt ion coordinated to three nitrate ligands and potentially other ligands to complete its coordination sphere. These complexes are fundamental building blocks and are often used as precursors in the synthesis of more complex structures. scribd.com An example of a mononuclear trinitratocobalt(II) complex is [Co(NO₃)₃(H₂O)(HDABCO)], where DABCO is 1,4-diazabicyclo[2.2.2]octane. acs.org In this complex, the cobalt(II) center is coordinated to three distinct monodentate nitrate ligands, a water molecule, and a nitrogen atom from the HDABCO ligand. acs.org The study of such complexes at varying temperatures has revealed interesting structural changes and magnetic properties. acs.org

Table 3: Example of a Mononuclear Trinitratocobalt Complex

Compound Formula Cobalt Oxidation State Coordination Geometry
Trinitratoaquo(1,4-diazabicyclo[2.2.2]octane)cobalt(II) [Co(NO₃)₃(H₂O)(HDABCO)] +2 Trigonal Bipyramidal / Pentagonal Bipyramidal

Polynuclear complexes contain two or more metal centers, which may or may not be of the same element. ucoz.com In the context of trinitratocobalt chemistry, these would involve multiple cobalt atoms, potentially bridged by nitrate ligands or other bridging groups. The formation of polynuclear cobalt complexes is a well-established area of research, with examples including mixed-valence Co(III)₂Co(II) and tetranuclear Ni(II) complexes synthesized with specific ligands. nih.gov While the nitrate ligand is known to act as a bridging ligand, specific examples of polynuclear complexes held together solely by trinitratocobalt units are less commonly detailed than their mononuclear or mixed-ligand counterparts. The synthesis of such complexes often involves self-assembly processes controlled by the choice of ligands and reaction conditions. nih.govresearchgate.net

Mixed-ligand complexes contain more than one type of ligand coordinated to the central metal ion. researchgate.net In the case of trinitratocobalt architectures, this would involve one or more nitrate ligands along with other neutral or anionic ligands. The introduction of different ligands allows for the fine-tuning of the electronic and steric properties of the complex, leading to a wide variety of structures and applications. nih.govstjohns.edu

For example, the synthesis of mixed-ligand Co(II) complexes can be achieved using a primary ligand, such as a Schiff base or 8-hydroxyquinoline, and a secondary ligand, which could be a nitrate ion. nih.govresearchgate.netpjmhsonline.com The resulting complexes can exhibit various geometries, such as octahedral or square planar, depending on the coordination preferences of the metal ion and the ligands involved. pjmhsonline.com A specific example is the complex {Co[P(OCH₂)₃CMe]₅}[Co(NO₃)₃NCMe], which features a cationic cobalt(I) complex and an anionic trinitratocobalt(II) complex. acs.orgcapes.gov.br

Table 4: Examples of Mixed-Ligand Cobalt Complexes Involving Nitrate

Complex Type Example Formula Cobalt Oxidation State(s) Ligands Involved
Ionic Complex with Trinitratocobaltate Anion {Co[P(OCH₂)₃CMe]₅}[Co(NO₃)₃NCMe] Co(I), Co(II) P(OCH₂)₃CMe, NO₃⁻, CH₃CN
Mononuclear Mixed-Ligand Complex CoL(bpy)₂ (L=Schiff base) Co(II) Schiff base, 2,2'-bipyridine, NO₃⁻

Structure

2D Structure

Chemical Structure Depiction
molecular formula CoH3N3O9 B096463 Cobalt, trinitrato- CAS No. 19395-02-9

Properties

IUPAC Name

cobalt;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Co.3HNO3/c;3*2-1(3)4/h;3*(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQUFRGBXGXOHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Co]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CoH3N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19395-02-9
Record name Cobalt, trinitrato-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019395029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies for Trinitratocobalt Complexes

Solvothermal Synthesis Approaches

Solvothermal synthesis is a versatile method for the preparation of coordination compounds, including those of cobalt. d-nb.info This technique involves a chemical reaction in a closed system using a solvent at a temperature above its boiling point, leading to the generation of autogenous pressure. savemyexams.com For cobalt complexes, this approach often utilizes cobalt(II) nitrate (B79036) hexahydrate as a readily available and soluble precursor. nih.govmdpi.comresearchgate.netd-nb.infopreprints.orgscirp.org

Hydrothermal and solvothermal methods are widely employed for the synthesis of cobalt-based coordination polymers and complexes. nih.goviucr.orgmdpi.comrsc.org In these approaches, cobalt(II) nitrate hexahydrate, Co(NO₃)₂·6H₂O, is a common starting material, serving as the source of cobalt(II) ions. nih.govmdpi.comresearchgate.netd-nb.infoiucr.org The reactions are typically carried out in a Teflon-lined stainless steel autoclave where the reactants are heated for a prolonged period. mdpi.com For instance, the synthesis of a 2D cobalt(II) coordination polymer was achieved through the hydrothermal reaction of Co(NO₃)₂·6H₂O with a dicarboxylate ligand and an auxiliary N-donor ligand in the presence of sodium hydroxide (B78521). nih.gov Similarly, other cobalt(II) coordination polymers have been synthesized via solvothermal reactions of cobalt nitrate with various pyridine (B92270) carboxylic acid ligands and auxiliary ligands in a solvent like DMF. mdpi.com

While these methods often lead to the formation of extended metal-organic frameworks (MOFs), the fundamental principle of using cobalt nitrate under elevated temperature and pressure can be adapted for the synthesis of discrete trinitratocobalt complexes. The nitrate ions from the precursor can either act as coordinating ligands or as counter-ions, depending on the reaction conditions and the other ligands present.

The formation of specific cobalt complexes, including the coordination of nitrate anions, is highly dependent on the reaction conditions. Factors such as temperature, reaction time, solvent system, and the nature of the precursor anion play a crucial role in determining the final structure of the product. mdpi.com In solvothermal synthesis, the solvent itself can sometimes participate in the reaction or influence the coordination sphere of the metal ion. For example, in the solvothermal reaction of cobalt(II) nitrate hexahydrate in dimethylformamide (DMF), DMF was observed to partially hydrolyze to formate, which then acted as a bridging ligand between cobalt atoms. researchgate.net

The choice of the cobalt precursor anion can also direct the final structure. While cobalt(II) nitrate is a common precursor, the use of other cobalt salts like cobalt(II) chloride or acetate (B1210297) in the presence of a nitrate source could also be a viable route. The nitrate anion's ability to act as a ligand is influenced by its concentration and the presence of competing ligands.

The following table summarizes typical conditions used in solvothermal synthesis of cobalt(II) coordination polymers starting from cobalt nitrate, which can be adapted for the synthesis of trinitratocobalt complexes.

Cobalt PrecursorLigandsSolventTemperature (°C)Reaction TimeProduct Type
Co(NO₃)₂·6H₂OH₂L (dicarboxylate), bpa (N-donor)WaterNot specifiedNot specified2D Coordination Polymer nih.gov
Co(NO₃)₂·6H₂OPyridine-3,5-dicarboxylic acid, 1,10-Phenanthroline (B135089)DMF1203 days2D Coordination Polymer mdpi.com
Co(NO₃)₂·6H₂OPyridine-3,4-dicarboxylic acid, 2,2-bipyridineDMF1203 days2D Coordination Polymer mdpi.com
Co(NO₃)₂·6H₂ONicotinamideDMFNot specifiedNot specifiedMetal-Organic Framework researchgate.net

Ligand Exchange and Substitution Reactions in Cobalt Coordination Chemistry

Ligand exchange or substitution is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. chemguide.co.ukstudymind.co.uk This approach can be strategically used to introduce nitrate ligands into the coordination sphere of a cobalt ion.

The synthesis of specific cobalt(III) complexes often involves the oxidation of a cobalt(II) salt in the presence of the desired ligands. purdue.edu For instance, various cobalt(III) ammine complexes are prepared by dissolving CoCl₂ in aqueous ammonia (B1221849) and then oxidizing the cobalt to the +3 state. purdue.edu A similar strategy could be employed for the synthesis of trinitratocobalt(III) complexes. This would involve the oxidation of a cobalt(II) salt, such as cobalt(II) nitrate, in a solution with a high concentration of nitrate ions and potentially other ligands that can be later displaced.

For example, the synthesis of [Co(NH₃)₄CO₃]NO₃ involves the reaction of Co(NO₃)₂ with ammonia and ammonium (B1175870) carbonate, followed by oxidation with H₂O₂. researchgate.net This carbonato complex can then serve as an intermediate where the carbonate ligand is replaced by other groups. researchgate.net A similar pathway could be envisioned where a suitable cobalt(II) complex is first formed and then oxidized in a nitrate-rich environment to yield a trinitratocobalt(III) species. The synthesis of fac-[Co(NH₃)₃(C₂O₄)(H₂O)]NO₃·H₂O from mer-[Co(NH₃)₃(C₂O₄)Cl] by treatment with boiling nitric acid demonstrates a ligand substitution and isomerization process leading to a nitrate salt of a cobalt(III) complex. mdpi.com

The mechanisms of ligand substitution reactions in octahedral cobalt complexes are generally classified as associative, dissociative, or interchange. nih.gov For cobalt(II) complexes, which are typically labile, ligand exchange is often rapid. researchgate.net The substitution in octahedral aqua cobalt(II) complexes is generally believed to follow a dissociative interchange mechanism, where bond breaking is a key part of the formation of the activated complex. nih.gov

For the more inert cobalt(III) complexes, ligand substitution reactions are significantly slower. researchgate.net The mechanism can be influenced by factors such as the nature of the entering and leaving groups, the other ligands in the complex, and the reaction conditions. Understanding these mechanisms is crucial for designing a synthetic route that favors the formation of a trinitratocobalt complex over other potential products. The general mechanisms of ligand substitution are summarized below. solubilityofthings.com

MechanismDescriptionIntermediate Coordination Number
Associative (A)The incoming ligand binds to the metal center before the leaving group departs.Increases
Dissociative (D)The leaving group detaches from the metal center before the incoming ligand binds.Decreases
Interchange (I)The incoming ligand enters the second coordination sphere and then exchanges with a ligand in the first coordination sphere without a distinct intermediate. Can have associative (Iₐ) or dissociative (Iₐ) character.No change

Crystallization and Isolation Techniques for Trinitratocobalt Compounds

The final step in the synthesis of a trinitratocobalt complex is its isolation and purification, which is most commonly achieved through crystallization. The choice of crystallization technique depends on the solubility and stability of the complex.

Common methods for crystallizing coordination compounds include slow evaporation of the solvent, slow cooling of a saturated solution, and vapor diffusion. uvm.edu For slow evaporation, a nearly saturated solution of the compound is prepared, and the solvent is allowed to evaporate slowly over several days. uvm.edu Slow cooling involves preparing a saturated solution at an elevated temperature and then allowing it to cool gradually, which can lead to the formation of well-defined crystals. uvm.edu

In the context of cobalt nitrate complexes, crystallization can sometimes be induced by altering the solvent composition or by the addition of a salt that reduces the solubility of the desired complex. For example, in the synthesis of fac-[Co(NH₃)₃(C₂O₄)(H₂O)]NO₃·H₂O, crystallization was induced by saturating the solution with sodium perchlorate. mdpi.com After crystallization, the solid product is typically collected by vacuum filtration and washed with a suitable solvent in which the complex is insoluble but impurities are soluble. uvm.edu For instance, ethanol (B145695) is often used to wash aqueous-prepared cobalt ammine complexes to remove residual salts like ammonium nitrate. uvm.edu The purity of the isolated complex can then be assessed through techniques such as elemental analysis and spectroscopy. d-nb.infoscirp.org

Structural Elucidation and Isomerism of Trinitratocobalt Complexes

Advanced Crystallographic Analysis of Trinitratocobalt Architectures

Crystallographic techniques are indispensable for determining the precise spatial arrangement of atoms within a crystalline solid. uni-ulm.de By analyzing the diffraction pattern of X-rays or other particles by the crystal lattice, a detailed three-dimensional model of the molecule can be constructed.

For instance, the structure of cobalt(III) nitrate (B79036), Co(NO₃)₃, has been determined by SC-XRD to be a molecular coordination complex with a distorted octahedral geometry. wikipedia.org The three nitrate ligands each act as bidentate ligands, coordinating to the cobalt center through two oxygen atoms. This results in a chiral molecule with D₃ symmetry. wikipedia.org The Co-O bond lengths are approximately 190 pm. wikipedia.org

In another example, the single-crystal X-ray diffraction analysis of [Co(L)(NO₃)] (where L is 3,5-di(1H-imidazol-1-yl)benzoic acid) revealed a distorted octahedral coordination geometry around the cobalt(II) ion. rsc.org The study also highlighted how the nitrate anion plays a crucial role in linking the cobalt centers to form a three-dimensional structure. rsc.org

A systematic variable temperature single-crystal X-ray diffraction study of [CoII(NO₃)₃(H₂O)(HDABCO)] (where DABCO = 1,4-diazabicyclo[2.2.2]octane) revealed a fascinating reversible phase transition. acs.orgresearchgate.net This transition involved a change in the coordination geometry around the Co(II) ion from five-coordinate to seven-coordinate as the temperature was lowered below 140 K. acs.org

The following table summarizes crystallographic data for a selection of trinitratocobalt complexes determined by SC-XRD.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
[Co(NO₃)₂(bpee)₁.₅·3CHCl₃]nTriclinicP110.415(4)13.425(4)14.212(4)110.41(3)109.06(3)97.20(3) acs.org
Co(H₂O)₄(bpee)₂₂·⁸/₃H₂O·²/₃bpeeTriclinicP19.625(3)14.597(5)20.544(5)87.52(3)83.34(2)75.94(3) acs.org
Na₂[Co(NO₃)₄]MonoclinicP2₁/n iucr.org
K₂[Co(NO₃)₄]MonoclinicP2₁/n6.826(1)10.244(2) iucr.org
Ag[Co(NO₃)₃]MonoclinicP2₁/n7.576(5)7.312(2)12.838(5)94.18(4) iucr.org
[As(C₆H₅)₄]₂[Co(NO₃)₄]MonoclinicC2/c23.47 ± 0.0311.34 ± 0.0118.57 ± 0.02107.0 ± 0.1 researchgate.net
[Co(NO₃)₂(PymNH₂)₂(OH₂)]MonoclinicC2/c13.3507(2)7.99520(10)28.6734(3)102.3540(10) wm.edu

Table showing crystallographic data for selected trinitratocobalt complexes.

While SC-XRD is the gold standard, other diffraction techniques can provide complementary information.

Electron Diffraction: This method can be applied to very small crystals that are not suitable for X-ray diffraction. wikipedia.org Low-energy electron diffraction (LEED) can provide information about the surface structure of materials. unt.edu

Coordination Geometries and Ligand Binding Modes of Nitrate

The nitrate ion (NO₃⁻) is an ambidentate ligand, meaning it can coordinate to a metal center in several different ways. wikipedia.org The most common coordination modes are monodentate, where it binds through one oxygen atom, and bidentate, where it binds through two oxygen atoms. wikipedia.orgnih.gov The specific coordination geometry and ligand binding modes adopted in a trinitratocobalt complex depend on several factors, including the oxidation state of the cobalt ion, the nature of other ligands present in the coordination sphere, and the steric constraints.

Cobalt(III) complexes, with a d⁶ electron configuration, almost invariably adopt an octahedral coordination geometry. wikipedia.orglibretexts.orguvm.edu In trinitratocobalt(III) complexes, the three nitrate ligands can coordinate to the cobalt(III) center to satisfy this six-coordinate preference.

As mentioned previously, in Co(NO₃)₃, the three nitrate ligands are bidentate, resulting in a six-coordinate, distorted octahedral environment around the cobalt atom. wikipedia.org Another example is the complex ion [Co(NH₃)₅(ONO₂)]²⁺, where one nitrate ligand is coordinated in a monodentate fashion, and the other five coordination sites are occupied by ammonia (B1221849) molecules, again resulting in an octahedral geometry. wikipedia.org

The synthesis of octahedral cobalt(III) complexes often involves the oxidation of a cobalt(II) salt in the presence of the desired ligands. uvm.edu For example, aquapentaamminecobalt(III) nitrate, Co(NH₃)₅(H₂O)₃, is prepared from a cobalt(II) salt and ammonia, with an oxidizing agent to convert cobalt(II) to cobalt(III). uvm.edu

Cobalt(II) complexes are more flexible in their coordination geometries than cobalt(III) complexes. While octahedral and tetrahedral geometries are common, higher coordination numbers and less regular geometries are also observed, particularly with chelating ligands.

Seven-coordinate geometries, such as the pentagonal bipyramid and the capped octahedron, are known for Co(II) complexes. For example, the complex [Co(tmpdc)(NO₃)₂] (where tmpdc is N,N,N',N'-tetramethyl-2,6-pyridinedicarboxamide) adopts a capped octahedral geometry, while [Co(tmpdt)(NO₃)₂] (where tmpdt is N,N,N',N'-tetramethyl-2,6-pyridinedithiocarboxamide) has a pentagonal bipyramidal geometry. rsc.org

The complex [Co(NO₃)₂(bpee)₁.₅·3CHCl₃]n exhibits a heptacoordinate environment around the cobalt(II) atom, with coordination to four oxygen atoms from the nitrate ligands and three nitrogen atoms from the bpee ligands. acs.org In the anionic complex [Co(NO₃)₄]²⁻, the coordination number of the cobalt atom can be seven or eight, depending on the counter-ion. researchgate.net For instance, in K₂[Co(NO₃)₄], one of the four nitrate groups is monodentate and the other three are bidentate, leading to a seven-coordinate monocapped trigonal prism geometry. researchgate.net In contrast, in Na₂[Co(NO₃)₄], all four nitrate groups are bidentate, resulting in an eight-coordinate twisted tetragonal prism. researchgate.net

A fascinating example of coordination flexibility is the complex [CoII(NO₃)₃(H₂O)(HDABCO)], which undergoes a temperature-dependent switch between a five-coordinate trigonal bipyramidal geometry and a seven-coordinate pentagonal bipyramidal geometry. acs.org

The nitrate ligand can coordinate to a metal center in either a monodentate or a bidentate fashion. wikipedia.orgnih.gov In the monodentate mode, only one oxygen atom of the nitrate ion is bonded to the cobalt atom. acs.org In the bidentate mode, two oxygen atoms of the same nitrate ion are bonded to the cobalt atom. acs.org The bidentate coordination can be further classified as symmetric or asymmetric, depending on the equality of the two Co-O bond lengths. rsc.org

In many trinitratocobalt(II) complexes, a combination of mono- and bidentate nitrate ligands is observed. For instance, in the complex [Co(NO₃)₂(PymNH₂)₂(OH₂)], one nitrate ligand is monodentate and the other is bidentate. wm.edu Similarly, in a cobalt(II) complex with sodium monensinate A, one nitrate ligand was found to be monodentate, while the other was described as being bound in a highly unsymmetrical bidentate (anisobidentate) mode. mdpi.com

The following table provides examples of cobalt complexes and the observed coordination modes of the nitrate ligands.

CompoundNitrate Coordination Mode(s)Cobalt Coordination GeometryRef.
Co(NO₃)₃BidentateDistorted Octahedral wikipedia.org
[Co(NH₃)₅(ONO₂)]²⁺MonodentateOctahedral wikipedia.org
[Co(NO₃)₂(bpee)₁.₅·3CHCl₃]nIsobidentate and AnisobidentateHeptacoordinate acs.org
K₂[Co(NO₃)₄]Monodentate and BidentateMonocapped Trigonal Prism (7-coordinate) researchgate.net
Na₂[Co(NO₃)₄]BidentateTwisted Tetragonal Prism (8-coordinate) researchgate.net
[Co(tmpdc)(NO₃)₂]Unsymmetrical BidentateCapped Octahedral rsc.org
[Co(tmpdt)(NO₃)₂]Unsymmetrical BidentatePentagonal Bipyramidal rsc.org
[Co(NO₃)₂(PymNH₂)₂(OH₂)]Monodentate and BidentateDistorted Octahedral wm.edu

Table illustrating the coordination modes of nitrate ligands in various cobalt complexes.

Bridging Nitrate Ligands in Polynuclear Systems

In polynuclear complexes, a single ligand can simultaneously bond to two or more metal centers, forming a bridge that holds the metallic units together. While ligands such as hydroxide (B78521) (OH⁻), oxide (O²⁻), and carboxylates are common bridging groups in polynuclear cobalt chemistry, the nitrate anion (NO₃⁻) can also perform this function. mdpi.com The multiple oxygen atoms of the nitrate ligand allow it to bridge metal ions in various ways.

Although less common than other bridging anions, examples of nitrate-bridged polynuclear cobalt clusters have been reported. A notable instance is a Co₁₂ cluster where a central nitrate ligand bridges three cubane-like subunits. gla.ac.uk In such arrangements, the nitrate ion is crucial for the formation and stability of the large, high-nuclearity cluster. The formation of these complex architectures depends on a delicate balance of factors, including the coordination preferences of the metal ion, the steric and electronic properties of the other ligands present, and the reaction conditions. In many systems, however, other potential bridging ligands, if present, may be preferred over nitrate. For instance, polynuclear cobalt complexes used as catalysts for water oxidation often feature μ-oxo or μ-hydroxo bridges. mdpi.com

Isomerism in Trinitratocobalt Coordination Compounds

Isomers are compounds that share the same chemical formula but have different arrangements of atoms. mdpi.com This phenomenon is a cornerstone of coordination chemistry, and trinitratocobalt complexes can exhibit several types of isomerism.

Geometric isomerism arises when ligands occupy different positions around the central metal ion. mdpi.com In octahedral complexes, which are common for cobalt(III), this leads to cis-trans and facial-meridional (fac-mer) isomers.

For an octahedral complex of the general formula MA₃B₃, such as triamminetrinitrocobalt(III), [Co(NO₃)₃(NH₃)₃], two geometric isomers are possible. doubtnut.comlibretexts.org

Facial (fac) isomer : The three identical ligands (e.g., the three nitrate groups) are mutually adjacent, occupying the corners of one triangular face of the octahedron. This results in 90° angles between these ligands. libretexts.orgyoutube.com

Meridional (mer) isomer : The three identical ligands are arranged in a plane that bisects the octahedron, including the central cobalt ion. In this arrangement, two of the identical ligands are opposite each other (180° angle), while the third is at 90° to both. libretexts.orgyoutube.com

Table 1: Geometric Isomers of an Octahedral MA₃B₃ Complex

Isomer TypeDescription of Ligand ArrangementBond Angles Between Identical Ligands
Facial (fac) The three identical ligands occupy one triangular face of the octahedron.90°, 90°, 90°
Meridional (mer) The three identical ligands lie in a plane that contains the central metal ion.90°, 90°, 180°

These two isomers are distinct chemical compounds with different physical and chemical properties. The specific isomer formed can be influenced by synthetic conditions. researchgate.net

Linkage isomerism occurs when a ligand can coordinate to a metal ion through more than one of its atoms. doubtnut.comCurrent time information in Bangalore, IN. Such ligands are termed ambidentate. A classic example in cobalt chemistry involves the nitrite (B80452) ion (NO₂⁻), which is closely related to the nitrate ion (NO₃⁻).

The nitrite ligand can bind to a cobalt center through either the nitrogen atom or one of the oxygen atoms. Current time information in Bangalore, IN.

Nitro isomer : The ligand is bound through the nitrogen atom (Co-NO₂).

Nitrito isomer : The ligand is bound through an oxygen atom (Co-ONO).

The cationic complex [Co(NH₃)₅(NO₂)]²⁺ is a well-studied example that exists as two separable linkage isomers: the yellow nitro isomer and the red nitrito isomer. Current time information in Bangalore, IN.scirp.org The nitrito isomer is typically formed first as the kinetic product and then irreversibly converts to the more stable nitro isomer. scirp.orgmdpi.com

In contrast, the nitrate ligand (NO₃⁻) is generally considered a weakly coordinating ion that binds through one of its oxygen atoms (a monodentate nitrato ligand) or chelates through two oxygen atoms (a bidentate nitrato ligand). While theoretically possible for nitrate to act as an ambidentate ligand, linkage isomerism involving nitrate is not a commonly observed phenomenon, unlike the distinct and stable nitro/nitrito isomers facilitated by the nitrite ligand.

In trinitratocobalt complexes that also contain other, more complex ligands (referred to as auxiliary ligands), another layer of isomerism can emerge. Conformational isomerism arises when flexible ligands can adopt different spatial arrangements or conformations.

Intermolecular Interactions and Supramolecular Architectures

The solid-state structure of trinitratocobalt compounds is not solely determined by the coordination bonds within the complex molecule but also by a network of weaker, non-covalent interactions between molecules. nih.gov These interactions, which include hydrogen bonding and π-π stacking, guide the self-assembly of individual complex units into ordered, three-dimensional structures known as supramolecular architectures. nih.govmdpi.com The resulting topology and dimensionality of these structures—whether they form discrete assemblies, 1D chains, 2D layers, or 3D networks—are highly dependent on the nature of the ligands and the counter-ions present. mdpi.comrsc.org

Hydrogen bonding is a powerful and directional intermolecular force that plays a pivotal role in the crystal engineering of cobalt nitrate complexes. csic.es The oxygen atoms of the nitrate ligands, whether coordinated to the cobalt or present as counter-ions, are excellent hydrogen bond acceptors. They can readily interact with hydrogen bond donors present on other parts of the structure, such as:

Amine groups (-NH₂) on ligands like ammonia or 2-aminopyrimidine. researchgate.net

Hydroxyl groups (-OH) on ligands.

Coordinated water molecules (aqua ligands). csic.esresearchgate.net

Lattice water or other solvent molecules included in the crystal. asianpubs.org

These interactions are fundamental to the final crystal packing. For example, in the structure of [Co(NO₃)₂(PymNH₂)₂(OH₂)], an extensive network of hydrogen bonds is observed, including interactions between the coordinated water molecule and a nitrate ligand (O-H···O) and between the amine ligand and a nitrate ligand (N-H···O). researchgate.net Similarly, in [Co(bpy)₂(NO₃)]·NO₃·5H₂O, both the coordinated and uncoordinated nitrate ions participate in hydrogen bonding, linking the complex cations and lattice water molecules into a stable structure. asianpubs.org In other cases, N-H···O hydrogen bonds between complex cations and nitrate anions are solely responsible for assembling the molecules into a three-dimensional network. scirp.orgnih.gov The result is often a highly ordered and stable supramolecular assembly, where individual complexes are precisely arranged into patterns like chains, sheets, or more intricate 3D frameworks. csic.esresearchgate.net

Table 2: Examples of Hydrogen Bonding in Cobalt Nitrate Complexes

ComplexHydrogen Bond DonorsHydrogen Bond AcceptorsResulting Supramolecular StructureReference(s)
Co(C₃H₄N₂)₆₂Imidazole (B134444) N-HNitrate O3D network scirp.org
[Co(NO₃)₂(PymNH₂)₂(OH₂)]Coordinated H₂O, Amine N-HNitrate O, Ring N1D chains researchgate.net
[Co(H₂CA)(H₂O)₅]·(H₂CA)·2H₂OCoordinated H₂O, Lattice H₂O, Cyanuric Acid N-HCyanurate O, Water O3D network via H-bonded sheets csic.es
Co₂(L)₂₃Amine N-HNitrate O3D network nih.gov
[Co(bpy)₂(NO₃)]·NO₃·5H₂OC-H of bipyridine, Lattice H₂OCoordinated and uncoordinated Nitrate OSupramolecular network asianpubs.org

Pi-Pi Stacking Interactions within Aromatic Ligands

In the crystal engineering of cobalt complexes, particularly those derived from cobalt nitrate and featuring aromatic ligands, non-covalent interactions such as pi-pi (π–π) stacking play a crucial role in the assembly and stabilization of supramolecular architectures. These interactions occur between the electron-rich π-systems of adjacent aromatic rings. While the term "trinitratocobalt" implies a neutral Co(NO3)3 species, in the context of coordination complexes with other ligands, the cobalt nitrate precursor typically provides a Co(II) or Co(III) center, with the nitrate ions often acting as charge-balancing counter-ions rather than directly coordinated ligands. The resulting cationic cobalt-ligand complexes then organize in the solid state, guided by forces including hydrogen bonding and π–π stacking.

The geometry of these interactions is rarely a perfect face-to-face alignment. More commonly, an offset or "slipped" stacking arrangement is observed, which maximizes attractive forces and minimizes repulsion. tandfonline.com This involves a parallel displacement of the rings, with centroid-to-centroid distances typically around 3.7 to 4.0 Å. iucr.org

Detailed crystallographic studies of cobalt(II) complexes synthesized using cobalt nitrate and aromatic N-donor ligands like 1,10-phenanthroline (B135089) (phen) provide quantitative insight into these interactions. For instance, in the complex cation [Co(phen)3]2+, the extensive aromatic surfaces of the phenanthroline ligands engage in significant π–π stacking. In the crystal structure of bis[tris(1,10-phenanthroline-κ²N,N′)cobalt(II)] tetranitrate N,N′-(1,4-phenylenedicarbonyl)diglycine solvate octahydrate, π–π stacking interactions between the phenanthroline rings feature centroid-to-centroid distances ranging from 3.7094(8) Å to 3.9973(9) Å. iucr.orgnih.gov These interactions, along with hydrogen bonds and other non-covalent forces, consolidate an extensive three-dimensional supramolecular network. iucr.org

Similarly, in the compound aqua(3-methoxycinnamato-κO)bis(1,10-phenanthroline-κ²N,N′)cobalt(II) nitrate, the crystal structure is organized into layers through slipped π–π stacking interactions between the pyridyl rings of adjacent phenanthroline ligands. aphrc.orgiucr.org This demonstrates how these stacking forces can direct the formation of higher-dimensional structures from individual complex units. In some cobalt(II) coordination polymers constructed with ligands such as 2,2-bipyridine, these interactions occur with center-to-center distances between 3.66 and 3.80 Å, linking 2D layers into a 3D supramolecular architecture. mdpi.com Even in cases with different co-ligands, such as the mixed-ligand complex [diazido-bis(1,10-phenanthroline-κ² N,N′) cobalt(III)]nitrate, face-to-face π–π stacking between the phenanthroline rings is a key feature consolidating the molecular structure. tandfonline.com

Table 1: Geometric Parameters of π–π Stacking in Selected Cobalt(II) Complexes

Compound FormulaAromatic LigandStacking TypeCentroid-to-Centroid Distance (Å)Reference
[Co(C₁₂H₈N₂)₃]²⁺(NO₃)₄·C₁₂H₁₂N₂O₆·8H₂O1,10-PhenanthrolineOffset/Slipped3.7094(8) – 3.9973(9) iucr.orgnih.gov
[Co(C₁₀H₉O₃)(C₁₂H₈N₂)₂(H₂O)]NO₃1,10-PhenanthrolineSlippedNot specified aphrc.orgiucr.org
[Co(L₁)(2,2-bipyridine)] (H₂L₁ = Pyridine-3,5-dicarboxylic acid)2,2-BipyridineOffset/Slipped3.66 – 3.80 mdpi.com

Formation of Metal-Organic Frameworks and Coordination Polymers

Cobalt nitrate, particularly cobalt(II) nitrate hexahydrate, is a fundamental and widely used precursor for the synthesis of cobalt-based metal-organic frameworks (MOFs) and coordination polymers (CPs). iucr.orgiucr.org These materials are crystalline networks built from metal nodes (cobalt ions) connected by organic linker molecules. The synthesis typically involves the reaction of the cobalt salt with a selected organic ligand in a suitable solvent system, often under solvothermal or hydrothermal conditions, although room-temperature methods are also employed. mdpi.comiucr.orgiucr.org

The role of the nitrate ion in the formation of these extended structures is versatile. While the parent compound is "Cobalt, trinitrato-", the Co(NO3)x moiety rarely remains fully intact within the final polymer structure. Most commonly, the nitrate ions from the precursor serve as charge-balancing counter-anions in the crystal lattice, while the cobalt ion is coordinated by the organic linkers. scirp.orgscirp.org For example, the reaction of cobalt(II) nitrate with imidazole (L) can yield the layered polymer Co(L)62, which consists of discrete [Co(L)6]2+ octahedral cations and uncoordinated nitrate anions. scirp.orgscirp.org These components are then linked by intermolecular hydrogen bonds to form the final structure. scirp.org

In some instances, the nitrate ion can participate directly in the coordination sphere of the cobalt center. It can function as a monodentate, bidentate, or bridging ligand. tandfonline.com A notable example is the MOF with the formula Co2(H2O)(NO3)(odabco)53·3.65H2O, where one nitrate ion is directly bonded to a cobalt center, while three other nitrate ions act as counter-anions within the framework's voids. mdpi.com This dual role highlights the nitrate group's ability to influence the final topology of the coordination polymer.

The structural diversity of cobalt-based MOFs and CPs is achieved by varying the organic linker. A vast array of ligands has been utilized, including:

Simple N-donors: Ligands like imidazole and 4,4'-bipyridine (B149096) are used to construct 1D, 2D, and 3D networks. iucr.orgscirp.orgscirp.orgresearchgate.net

Aromatic Carboxylates: Linkers such as 5-nitrobenzene-1,3-dicarboxylic acid are employed, often in conjunction with N-donor co-ligands, to build robust, porous frameworks. iucr.orgiucr.org

Multifunctional Ligands: Pyridine-dicarboxylic acids are used to create 2D hexagonal networks that can be further linked into 3D supramolecular architectures through non-covalent interactions. mdpi.com

The resulting frameworks can exhibit a range of dimensionalities, from one-dimensional (1D) zigzag chains to two-dimensional (2D) layers and complex three-dimensional (3D) interpenetrated networks. mdpi.comiucr.orgiucr.org For example, a Co(II)-based coordination polymer synthesized with 5-nitrobenzene-1,3-dicarboxylic acid and 4,4′-bis(2-methyl-1H-imidazol-1-yl)-1,1′-biphenyl forms a unique 3D framework with a threefold parallel interwoven topology. iucr.orgiucr.org

Table 2: Examples of Coordination Polymers and MOFs Synthesized from Cobalt Nitrate

Compound/FormulaOrganic Ligand(s)Synthesis MethodNitrate RoleFinal Structure DimensionalityReference
Co(C₃H₄N₂)₆₂ImidazoleSolutionCounter-anionLayered (via H-bonds) scirp.orgscirp.org
[Co₂(L₁)₂(phen)₂(DMF)₀.₅(H₂O)] (H₂L₁ = Pyridine-3,5-dicarboxylic acid)Pyridine-3,5-dicarboxylic acid, 1,10-PhenanthrolineSolvothermalReplaced2D Network mdpi.com
[Co(NO₂-BDC)(4,4′-BMIBP)]n5-Nitrobenzene-1,3-dicarboxylic acid, 4,4′-bis(2-methyl-1H-imidazol-1-yl)-1,1′-biphenylHydrothermalReplaced3D Interpenetrated Framework iucr.orgiucr.org
Co₂(H₂O)(NO₃)(odabco)₅₃·3.65H₂O1,4-diazabicyclo[2.2.2]octane N,N'-dioxide (odabco)SolutionCoordinated Ligand & Counter-anionLayered Cationic Framework mdpi.com

Electronic Structure and Bonding in Trinitratocobalt Systems

Ligand Field Theory and Crystal Field Theory Principles

Ligand Field Theory (LFT) and Crystal Field Theory (CFT) are models used to describe the electronic structure of transition metal coordination complexes. CFT treats the ligands as point charges and examines the effect of the electrostatic field they produce on the energies of the metal's d-orbitals. libretexts.org LFT is a more advanced model that incorporates aspects of molecular orbital theory, considering the covalent character of the metal-ligand bond.

In the case of trinitratocobalt(III), which typically features a cobalt(III) ion (a d⁶ system), these theories are crucial for explaining its properties. The arrangement of the nitrate (B79036) ligands around the central cobalt ion lifts the degeneracy of the five d-orbitals. lasalle.edu

Analysis of d-Orbital Splitting Energies in Various Coordination Environments

The magnitude of the energy separation between the split d-orbitals is denoted as Δ (delta) or 10Dq. This d-orbital splitting energy is a critical parameter that is influenced by the geometry of the complex, the charge on the metal ion, and the nature of the ligands. core.ac.uk For an octahedral complex, the d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). libretexts.org The energy difference between these sets is denoted as Δo (the 'o' stands for octahedral).

In trinitratocobalt(III), the coordination environment is often a distorted octahedron due to the bidentate nature of the nitrate ligands, which can lead to a more complex splitting pattern than in a perfect octahedral field. However, for the purpose of a general analysis, an octahedral approximation is often used.

The actual value of Δo for a trinitratocobalt(III) complex is not widely reported in introductory texts, as the nitrate ligand is considered to be a relatively weak field ligand, leading to a smaller Δo compared to complexes with strong field ligands like ammonia (B1221849) or cyanide. Spectroscopic techniques, specifically UV-Visible spectroscopy, are the primary experimental methods used to determine the value of Δo. The energy of the absorbed light required to promote an electron from the t₂g to the eg level corresponds to this energy gap. tamu.eduyoutube.com For many cobalt(III) complexes, these d-d transitions fall within the visible region of the electromagnetic spectrum, giving rise to their characteristic colors. lasalle.edu

PropertyDescription
d-Orbital Splitting (Δ) The energy difference between the d-orbitals in a complex due to the electrostatic field of the ligands.
Octahedral Splitting (Δo) The d-orbital splitting in an octahedral ligand field, separating the t₂g and eg orbital sets.
Spectroscopic Determination The value of Δo is typically determined by measuring the energy of the lowest energy d-d electronic transition in the UV-Visible spectrum of the complex.

Placement of the Nitrate Ligand within the Spectrochemical Series

The spectrochemical series is an empirically derived list of ligands ordered by their ability to cause d-orbital splitting. tamu.edu Ligands that cause a large splitting are termed "strong-field" ligands, while those that cause a small splitting are "weak-field" ligands.

The nitrate anion (NO₃⁻) is consistently placed on the weaker end of the spectrochemical series. Its position is generally found to be lower than water. A partial spectrochemical series is shown below:

I⁻ < Br⁻ < S²⁻ < SCN⁻ < Cl⁻ < NO₃⁻ < F⁻ < OH⁻ < C₂O₄²⁻ < H₂O < NCS⁻ < CH₃CN < py < NH₃ < en < bipy < phen < NO₂⁻ < PPh₃ < CN⁻ < CO

The weak-field nature of the nitrate ligand can be attributed to its oxygen donor atoms, which are highly electronegative. This high electronegativity results in the ligand's orbitals being at a relatively low energy, leading to poorer energy matching and overlap with the cobalt(III) d-orbitals.

Correlation between Ligand Field Strength and Reactivity/Stability

The magnitude of the ligand field splitting energy (Δo) has a direct impact on the stability and reactivity of coordination complexes. The Crystal Field Stabilization Energy (CFSE) is the net energy of stabilization gained by a complex due to the splitting of the d-orbitals. For a d⁶ ion like cobalt(III) in a low-spin octahedral complex (which is common for Co(III) due to its high charge), the CFSE is -2.4 Δo.

A larger Δo, resulting from strong-field ligands, leads to a greater CFSE and thus a more thermodynamically stable complex. Conversely, the small Δo produced by the weak-field nitrate ligands in trinitratocobalt(III) results in a lower CFSE. This lower stabilization energy can contribute to the complex being more kinetically labile, meaning it may undergo ligand exchange reactions more readily than cobalt(III) complexes with strong-field ligands. cdnsciencepub.com

For cobalt(III) complexes, strong-field ligands favor the formation of low-spin complexes, where the six d-electrons are all paired in the lower energy t₂g orbitals. The weak-field nature of the nitrate ligand might suggest the possibility of a high-spin complex, but the high charge of the Co(III) ion generally favors a low-spin configuration.

Ligand Field StrengthΔoCFSE (low-spin d⁶)Thermodynamic StabilityKinetic Lability
StrongLargeMore NegativeHigherLower (more inert)
Weak (e.g., NO₃⁻)SmallLess NegativeLowerHigher (more labile)

Molecular Orbital Theory and Covalent Bonding Analysis

Molecular Orbital (MO) theory provides a more complete picture of bonding in coordination complexes by considering the formation of molecular orbitals from the overlap of metal and ligand atomic orbitals. This approach accounts for the covalent nature of the metal-ligand bonds.

Derivation and Interpretation of Molecular Orbital Diagrams

A molecular orbital diagram for a trinitratocobalt(III) complex would be constructed by considering the linear combination of the cobalt(III) valence orbitals (3d, 4s, and 4p) with the appropriate symmetry-adapted linear combinations (SALCs) of the ligand donor orbitals. ucsd.edu In the case of trinitratocobalt(III) with three bidentate nitrate ligands, the complex has D₃ symmetry.

The derivation of a precise MO diagram for a complex with D₃ symmetry is complex. However, a qualitative diagram can be conceptualized based on the principles of MO theory. The key interactions to consider are the sigma (σ) and pi (π) bonding between the cobalt d-orbitals and the oxygen orbitals of the nitrate ligands.

In an octahedral approximation, the six oxygen donor atoms from the three bidentate nitrate ligands would form six σ-bonds with the cobalt center. The SALCs of the ligand σ-orbitals would have a₁g, eg, and t₁u symmetry. These would interact with the cobalt's 4s (a₁g), 4p (t₁u), and 3d(eg) orbitals to form bonding and antibonding molecular orbitals. The cobalt 3d(t₂g) orbitals would be non-bonding in a purely σ-bonding framework.

The six d-electrons of the cobalt(III) ion would then fill the resulting molecular orbitals. In a low-spin d⁶ complex, these electrons would occupy the non-bonding t₂g-like orbitals and potentially some of the lower-lying bonding molecular orbitals, depending on their relative energies. The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in this diagram would be related to the ligand field splitting parameter, Δo.

For a more accurate picture, the π-interactions between the cobalt t₂g orbitals and the p-orbitals of the nitrate ligands would also need to be considered. The nitrate ligand has filled p-orbitals that can act as π-donors, which would raise the energy of the t₂g orbitals and decrease Δo, consistent with its placement as a weak-field ligand.

A simplified MO diagram for an octahedral Co(III) complex with σ-donating ligands is shown below.

A simplified molecular orbital diagram for an octahedral Co(III) complex with σ-donating ligands, showing the formation of bonding, non-bonding, and antibonding molecular orbitals from the interaction of metal and ligand orbitals.

Figure 1. A simplified molecular orbital diagram for an octahedral Co(III) complex with σ-donating ligands. The cobalt 3d, 4s, and 4p orbitals are on the left, the ligand group orbitals are on the right, and the resulting molecular orbitals are in the center. The six d-electrons of Co(III) fill the t₂g non-bonding orbitals.

Assessment of Orbital Overlap and Hybridization

In the context of valence bond theory, the formation of a six-coordinate cobalt(III) complex can be described in terms of hybridization. For a low-spin octahedral Co(III) complex, the hybridization is typically described as d²sp³. doubtnut.comdoubtnut.com This involves the mixing of two of the 3d orbitals, the 4s orbital, and the three 4p orbitals to form six equivalent hybrid orbitals that are directed towards the vertices of an octahedron. These hybrid orbitals then overlap with the donor orbitals of the ligands to form σ-bonds.

The effectiveness of this orbital overlap is a key factor in determining the strength of the metal-ligand bond and the magnitude of the d-orbital splitting. For the nitrate ligand, the oxygen donor atoms use their sp² hybridized orbitals (containing lone pairs) to overlap with the d²sp³ hybrid orbitals of the cobalt(III) center.

Characterization of Ligand-to-Metal and Metal-to-Ligand Charge Transfer States

Charge transfer (CT) transitions are electronic transitions that involve the movement of an electron between molecular orbitals that are primarily centered on the ligand and those centered on the metal. These transitions are typically much more intense than d-d transitions.

Ligand-to-Metal Charge Transfer (LMCT): In an LMCT transition, an electron is excited from a ligand-based molecular orbital to a metal-based d-orbital. This process is essentially an internal photo-oxidation of the ligand and a reduction of the metal center. LMCT transitions are prominent in complexes where the metal is in a high oxidation state (and thus easily reducible), such as Co(III), and the ligands possess non-bonding lone pairs of electrons, like the oxygen atoms in the nitrate ligand. For a trinitratocobalt(III) complex, the excitation of an electron from the nitrate's π orbitals to the partially filled or empty d-orbitals of the cobalt ion constitutes an LMCT transition. The energy required for this transition is related to the difference between the redox potentials of the ligand and the metal.

Metal-to-Ligand Charge Transfer (MLCT): Conversely, an MLCT transition involves the excitation of an electron from a metal d-orbital to an empty ligand-based orbital (typically a π* antibonding orbital). This results in the oxidation of the metal center and the reduction of the ligand. MLCT is more common when the metal is in a low oxidation state (electron-rich) and the ligands are π-acceptors with low-lying π* orbitals. While less common for cobalt in higher oxidation states with simple ligands like nitrate, the possibility of MLCT in Co(II) complexes can be considered, especially if the ligand environment modifies the orbital energies. gjbeacademia.com

These charge transfer states are characterized primarily by their strong absorption bands in UV-visible spectra, often with molar absorptivity values (ε) exceeding 50,000 L mol⁻¹ cm⁻¹. semanticscholar.org The position and intensity of these bands provide insight into the electronic interplay between the metal and its ligands.

Electron Configuration and Spin States of Cobalt in Trinitratocobalt Complexes

The arrangement of electrons within the d-orbitals of the cobalt ion is determined by the ligand field splitting energy (Δ) imposed by the nitrate ligands and the electron pairing energy (P). This balance dictates whether a complex adopts a high-spin or low-spin configuration.

Cobalt(II) has a d⁷ electron configuration. In an octahedral field, the d-orbitals split into a lower energy t₂g set and a higher energy e_g set. The arrangement of the seven electrons depends on the magnitude of the octahedral splitting energy (Δo) versus the pairing energy (P).

High-Spin (S = 3/2): If Δo < P, it is energetically more favorable for electrons to occupy the higher-energy e_g orbitals rather than to pair up in the t₂g orbitals. This results in the electron configuration t₂g⁵e_g², with three unpaired electrons.

Low-Spin (S = 1/2): If Δo > P, the energy cost of pairing electrons is less than promoting them to the e_g level, leading to a t₂g⁶e_g¹ configuration with one unpaired electron.

The nitrate ligand (NO₃⁻) is situated on the weaker end of the spectrochemical series, meaning it typically induces a small ligand field splitting (small Δo). libretexts.org Consequently, for Co(II) complexes where nitrate is a primary ligand, the high-spin configuration is generally expected and observed. libretexts.orgacs.org

Cobalt(III) features a d⁶ electron configuration. The spin-state possibilities in an octahedral environment are:

High-Spin (S = 2): With a t₂g⁴e_g² configuration, resulting in four unpaired electrons. This state is paramagnetic.

Low-Spin (S = 0): With a t₂g⁶e_g⁰ configuration, where all electrons are paired. This state is diamagnetic.

Although the nitrate ligand is considered weak-field, a critical factor for Co(III) is its higher positive charge compared to Co(II). The increased charge on the metal ion leads to a stronger attraction for the ligand electrons, resulting in shorter metal-ligand bonds and a significantly larger ligand field splitting (Δo). reddit.com This increase in Δo is often sufficient to overcome the pairing energy, favoring the low-spin configuration. Therefore, octahedral Co(III) complexes, including those with relatively weak-field ligands like nitrate, are predominantly low-spin. reddit.comrsc.org

The spin state can be determined experimentally through magnetic susceptibility measurements, where a low-spin d⁶ complex will be diamagnetic. Spectroscopic methods like XPS can also distinguish spin states, as paramagnetic high-spin complexes exhibit characteristic satellite structures that are absent in diamagnetic low-spin complexes. researchgate.net

Spectroscopic Probes of Electronic Structure and Bonding

Spectroscopy is an indispensable tool for elucidating the electronic structure of trinitratocobalt systems. Different regions of the electromagnetic spectrum are used to probe various electronic transitions and energy levels within the complexes.

UV-Visible absorption spectroscopy measures the electronic transitions between d-orbitals (d-d transitions) and charge transfer transitions.

For high-spin octahedral Co(II) (d⁷) complexes, three spin-allowed d-d transitions are theoretically possible. The spectra are often characterized by a primary absorption in the visible region. For instance, aqueous solutions of cobalt(II) nitrate, which contain the [Co(H₂O)₆]²⁺ ion, show a characteristic peak around 511 nm (approx. 19,570 cm⁻¹). researchgate.net In other nitrate-containing environments, bands corresponding to the ⁴T₁g(F) → ⁴T₂g(F) and ⁴T₁g(F) → ⁴T₁g(P) transitions are observed. nih.gov These d-d transitions are Laporte-forbidden and thus have low molar absorptivities (ε < 100 L mol⁻¹ cm⁻¹).

For low-spin octahedral Co(III) (d⁶) complexes, which are diamagnetic (t₂g⁶ configuration), two spin-allowed d-d transitions are expected: ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g. These transitions typically occur in the UV-visible region. For example, a representative low-spin Co(III) complex exhibits bands at 475 nm and 341 nm, corresponding to these two transitions. semanticscholar.org Charge transfer bands, particularly LMCT for Co(III), appear at higher energies (shorter wavelengths) and are significantly more intense than the d-d bands. semanticscholar.org

Interactive Table: Representative UV-Vis Absorption Data for Cobalt Complexes
Cobalt IonSpin StateComplex Type / MediumAbsorption Maxima (cm⁻¹)Absorption Maxima (nm)Assignment
Co(II)High-SpinOctahedral Nitrate Dihydrate10,750930⁴T₁g(F) → ⁴T₂g(F)
Co(II)High-SpinOctahedral Nitrate Dihydrate22,000455⁴T₁g(F) → ⁴T₁g(P)
Co(II)High-SpinAqueous Co(NO₃)₂19,570511d-d transition
Co(III)Low-SpinRepresentative Octahedral21,050475¹A₁g → ¹T₁g
Co(III)Low-SpinRepresentative Octahedral29,325341¹A₁g → ¹T₂g

High-energy spectroscopic techniques like X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) provide direct information about the electronic environment of the cobalt ion.

X-ray Photoelectron Spectroscopy (XPS): XPS probes the binding energies of core-level electrons. The Co 2p region is particularly informative. The binding energy is sensitive to the oxidation state of the cobalt ion; Co(III) generally shows higher Co 2p binding energies than Co(II). Furthermore, high-spin Co(II), being paramagnetic, exhibits strong "shake-up" satellite peaks accompanying the main Co 2p₃/₂ and Co 2p₁/₂ photoemission lines. research-nexus.net These satellites arise from the coupling of the core-hole creation with valence electron excitations (e.g., LMCT). Diamagnetic low-spin Co(III) complexes lack this open-shell valence structure and therefore show very weak or no satellite peaks. researchgate.net This makes XPS a powerful tool for determining both the oxidation and spin state of cobalt in trinitrato complexes. The binding energies of N 1s and O 1s can also provide information on the nature of the nitrate coordination.

X-ray Absorption Spectroscopy (XAS): XAS measures the promotion of a core electron to unoccupied orbitals. The Co L-edge (2p → 3d transitions) spectrum is sensitive to the d-electron count, spin state, and ligand field symmetry. The shape and energy of the absorption features can be used to distinguish between Co(II) and Co(III) and between high-spin and low-spin configurations. The Co K-edge (1s → 4p transitions) pre-edge features can provide information about the coordination geometry and the degree of covalency in the metal-ligand bonds.

Interactive Table: Representative XPS Co 2p Binding Energies and Satellite Features
Cobalt SpeciesSpin StateCo 2p₃/₂ Binding Energy (eV)Co 2p₁/₂ - Co 2p₃/₂ Splitting (eV)Satellite Structure
High-Spin Co(II)High-Spin~780.4 - 782.0~15.9 - 16.0Intense, Broad
Low-Spin Co(III)Low-Spin~780.0 - 781.7~15.0 - 15.1Weak or Absent

Reaction Mechanisms and Kinetic Studies Involving Trinitratocobalt Species

Ligand Exchange Kinetics and Mechanistic Pathways

The substitution of ligands in cobalt complexes is a cornerstone of understanding their reactivity. The mechanisms of these reactions provide insight into the formation and stability of various coordination compounds.

Dissociative (D), Associative (A), and Interchange (I) Mechanisms in Octahedral Cobalt Complexes

Ligand substitution reactions in octahedral cobalt complexes are generally understood to proceed through one of three primary mechanisms: dissociative (D), associative (A), or interchange (I). solubilityofthings.com

Dissociative (D) Mechanism: This mechanism involves the initial departure of a ligand from the metal center, forming a transient intermediate with a lower coordination number. This intermediate then rapidly coordinates with the incoming ligand. solubilityofthings.com For octahedral complexes, this would be a five-coordinate intermediate. The rate-determining step is the initial bond-breaking event. mcmaster.ca

Associative (A) Mechanism: In this pathway, the incoming ligand first forms a bond with the metal center, creating a higher-coordination intermediate. Subsequently, the leaving group detaches. solubilityofthings.com For an octahedral complex, this would result in a seven-coordinate intermediate.

Interchange (I) Mechanism: This mechanism is a concerted process where the incoming ligand enters the coordination sphere as the leaving group is departing. There is no distinct intermediate. The interchange mechanism can be further classified as dissociative interchange (Id) or associative interchange (Ia), depending on whether bond-breaking or bond-making is more significant in the transition state. pnas.org

Octahedral cobalt(III) complexes are characteristically slow to undergo ligand substitution due to the stable nature of their electronic configuration. solubilityofthings.comresearchgate.net A large body of evidence suggests that these reactions predominantly follow a dissociative pathway. rsc.org The rate of these reactions is often more sensitive to the nature of the bond being broken (the leaving group) than the bond being formed (the entering nucleophile), which is a key indicator of a dissociative mechanism. rsc.org Studies on the substitution in octahedral aqua cobalt complexes often point towards a dissociative interchange (Id) mechanism, where the breaking of the bond with a leaving water molecule is a crucial part of forming the activated complex. pnas.org

Aquation and Anation Reactions of Trinitratocobalt Complexes

Aquation is a fundamental ligand substitution reaction where a ligand in a metal complex is replaced by a water molecule. The reverse process, where a coordinated water molecule is replaced by an anion, is termed anation.

For many cobalt(III) complexes, direct replacement of one ligand by another (excluding water) is not observed. Instead, the reaction proceeds in a two-step process: first, the aquation of the initial complex, followed by the anation of the resulting aqua complex by the new ligand. rsc.org The initial aquation is typically the rate-determining step. mcmaster.ca

The aquation of trans-dinitrotetramminecobalt(III) nitrate (B79036) in acidic solution is a well-studied example. The reaction is acid-catalyzed, and the rate is influenced by the presence of other ions, such as chloride. rsc.org The proposed mechanism involves a solvent-assisted dissociative pathway. rsc.org In the anation of cis-[Co(en)2(H2O)2]3+ by anthranilic acid, a dissociative interchange mechanism has been proposed, supported by the observation that the reaction rate decreases as the dielectric constant of the medium increases. asianpubs.org

Effect of Solvent Activity and Anion Concentration on Reaction Rates

The environment in which a reaction occurs significantly impacts its kinetics. Solvent molecules can directly participate in the reaction, stabilize reactants and transition states differently, or alter the activity of other species in the solution. rsc.org

In the aquation of trans-dinitrotetramminecobalt(III) nitrate, the presence of chloride ions increases the reaction rate. This effect is interpreted in terms of the formation of ion-pairs between the cobalt complex cation and the chloride anion, which then react at different rates. rsc.org Similarly, studies on the ligand exchange of hydrated cobalt(II) complexes to form chloro complexes show a linear relationship between the reaction rate and the activity of the chloride ion at high concentrations. pnas.org

The composition of the solvent also plays a critical role. For instance, the anation rate of cis-[Co(en)2(H2O)2]3+ was observed to decrease with an increasing percentage of ethanol (B145695) in an ethanol-water mixture, which is consistent with a dissociative interchange mechanism. asianpubs.org In some cases, nitrate ions have been observed to cause a modest acceleration in the decomposition of cobalt(III) ammine complexes, which is attributed to the basicity of the nitrate ion at elevated temperatures, leading to a decrease in the free hydrogen ion concentration. cdnsciencepub.com

Redox Chemistry of Trinitratocobalt Complexes

The ability of cobalt to exist in multiple oxidation states, primarily +2 and +3, is central to the redox chemistry of its complexes. nih.gov This interconversion is crucial in various catalytic processes. nih.goviarc.fr

Interconversion Pathways between Co(II) and Co(III) Oxidation States

The relative stability of Co(II) and Co(III) is highly dependent on the coordination environment and the pH of the solution. nih.gov In acidic aqueous solutions without strong complexing ligands, Co(II) is the more stable oxidation state. nih.goviarc.fr Co(III) ions in such conditions are potent oxidizing agents, capable of oxidizing water. nih.gov However, the presence of electron-donating ligands, such as ammonia (B1221849) or cyanide, can stabilize the Co(III) state. nih.goviarc.fr

The oxidation of Co(II) to Co(III) can be achieved using oxidizing agents like hydrogen peroxide or even atmospheric oxygen, particularly in alkaline solutions containing ammonia. nih.govresearchgate.net For example, the synthesis of [Co(NH3)4CO3]NO3 from cobalt(II) nitrate involves the oxidation of Co(II) to Co(III). researchgate.net Conversely, the reduction of Co(III) to Co(II) can be triggered by changes in the coordination sphere or the presence of reducing agents. researchgate.net

Recent research has shown that the synthesis of different cobalt hydroxide (B78521) phases is highly dependent on the precursor (nitrate vs. nitrite) and other conditions, which control the resulting oxidation state of cobalt in the final product. researchgate.net For instance, using a nitrate precursor under certain conditions yields a Co(II)-only hydroxide, while a nitrite (B80452) precursor can lead to a mixed-valence Co(II)/Co(III) material. researchgate.net

The redox interconversion between a Co(III)-thiolate complex and a Co(II)-disulfide compound can be triggered simply by the addition or removal of chloride ions, highlighting the sensitivity of the cobalt oxidation state to the anionic environment. nih.gov

Characterization of Electron Transfer Processes within Coordination Spheres

Electron transfer reactions in coordination compounds can occur through two main mechanisms: outer-sphere and inner-sphere.

Outer-Sphere Electron Transfer: The electron is transferred from the reductant to the oxidant with their coordination spheres remaining intact. The rate of this process depends on the ability of the electron to "tunnel" through the ligands.

Inner-Sphere Electron Transfer: A ligand acts as a bridge between the oxidizing and reducing metal centers. The electron is transferred across this bridging ligand. bhu.ac.in A prerequisite for this mechanism is that one of the reactants must have a ligand capable of bridging, and the other must have a coordination site available for the bridge to form. bhu.ac.in

In the context of cobalt-nitrate systems, redox processes are often coupled with ligand transformations. For example, the electrocatalytic reduction of nitrate by certain cobalt macrocyclic complexes involves the binding of the nitrate to the cobalt center. rsc.orgrsc.org The reduced macrocycle can then directly transfer an electron to the bound nitrate, activating it for further reaction. rsc.org In some systems, the nitrate ligand itself can act as an electron acceptor, facilitating the reduction of the complex. rsc.org

Computational studies have provided insights into these electron transfer processes. For instance, in the deoxygenation of a Co(II)-nitrite complex, an electron transfer to the cobalt center occurs, resulting in a product with spin density located on a free nitric oxide molecule. nih.gov The study of cobalt-diimine complexes has also shown that functionalization of the diimine ligand can dramatically affect the redox activity of the complex, in some cases preventing the oxidation of Co(II) due to steric constraints. researchgate.net

Specific Reaction Pathways and Intermediate Formation

The reactivity of cobalt-nitrosyl complexes is a subject of significant interest, particularly concerning the activation of nitric oxide (NO) and its reactions with oxygen-containing species, which are relevant to biological detoxification and signaling pathways. nih.gov While direct mechanistic studies focusing specifically on the trinitratocobalt moiety are not extensively detailed in the available literature, research on related cobalt(III)-nitrosyl complexes provides critical insights into potential reaction pathways.

Co(III)-nitrosyl complexes, such as those supported by N-tetramethylated cyclam (TMC) ligands, have been shown to react with superoxide (B77818) (O₂•⁻), a reactive oxygen species derived from dioxygen, but not directly with dioxygen (O₂) itself. nih.gov The reaction with superoxide leads to the formation of a cobalt(II)-nitrito complex, where the nitrito ligand is O,O'-chelated. nih.gov Isotope labeling studies using ¹⁸O-labeled superoxide have demonstrated that one oxygen atom in the resulting nitrito ligand originates from superoxide, while the other oxygen atom from the superoxide molecule is released as O₂. nih.gov

Reaction with Superoxide : A Co(III)-nitrosyl complex reacts with a superoxide anion (O₂•⁻).

Intermediate Formation : A transient Co(II)-peroxynitrite intermediate is formed. nih.gov

Product Formation : This intermediate rearranges to yield a more stable Co(II)-nitrito complex and releases a molecule of dioxygen. nih.gov

This mechanism represents the first clear evidence for O-O bond formation and subsequent dioxygen evolution in the reaction of a metal-nitrosyl complex with superoxide. nih.gov Earlier studies by Clarkson and Basolo had noted that the oxygenation of a cobalt-nitrosyl complex could lead to a nitrite-bound product, which is consistent with these more detailed mechanistic findings. nih.gov The stability and reactivity of the nitrosyl ligand are influenced by the coordination environment of the cobalt center; in many Co(III) complexes, the {CoNO}⁶ moiety is very stable. researchgate.net The transfer of the NO group from such a stable complex often proceeds as a nitrosonium (NO⁺) cation, which involves the reduction of Co(III) to Co(II). researchgate.net

The nitration of tyrosine residues to form 3-nitrotyrosine (B3424624) (3-NT) is a significant post-translational modification associated with oxidative stress and various pathological conditions. worldscientific.combmbreports.org Transition metal ions, including cobalt, have been shown to play a crucial role in catalyzing this reaction in biochemical contexts. worldscientific.comnih.gov Cobalt ions can enhance the nitration of tyrosine induced by peroxynitrite (ONOO⁻), a key biological nitrating agent formed from the reaction of nitric oxide (•NO) and superoxide (O₂•⁻). worldscientific.comacs.org

The fundamental mechanism of tyrosine nitration is a two-step free radical process. nih.govnih.gov First, the phenolic ring of a tyrosine residue is oxidized to a tyrosyl radical (Tyr•). nih.gov Second, this radical reacts with nitrogen dioxide (•NO₂) to yield 3-nitrotyrosine. nih.govnih.gov Metal ions like cobalt facilitate this process by promoting the formation of these reactive intermediates. worldscientific.comnih.gov

Studies have demonstrated that Co(II) ions can significantly increase the yield of 3-NT in the presence of peroxynitrite. worldscientific.com For instance, the addition of cobalt acetate (B1210297) to a reaction mixture containing tyrosine and peroxynitrite led to a notable increase in 3-NT concentration. worldscientific.com Similarly, in cellular models, Co²⁺ ions were found to induce the nitration of cytoplasmic proteins in human macrophages in a time- and dose-dependent manner. nih.gov This effect was inhibited by antioxidants, confirming the role of oxidative stress in the cobalt-mediated pathway. nih.gov

The catalytic role of the cobalt ion is believed to involve its interaction with peroxynitrite or its decomposition products. worldscientific.comacs.org Peroxynitrous acid (ONOOH), the protonated form of peroxynitrite, can decompose to form hydroxyl radicals (•OH) and nitrogen dioxide (•NO₂). bmbreports.org Metal ions can influence the rate and pathway of this decomposition. acs.org Alternatively, the metal ion can participate in Fenton-type reactions if hydrogen peroxide is present, generating hydroxyl radicals that oxidize tyrosine to the tyrosyl radical. nih.govacs.org This tyrosyl radical can then be trapped by •NO₂ to form the nitrated product. nih.gov

The enhancement of tyrosine nitration by cobalt ions has been quantified in several studies. The table below summarizes key findings from research on the effects of cobalt ions on tyrosine nitration.

Table of Compounds Mentioned

Catalysis in Sustainable Chemical Processes

The catalytic applications of materials derived from trinitratocobalt complexes are extensive, spanning both electrocatalysis and photocatalysis. These materials are at the forefront of research into clean energy technologies and sustainable industrial processes, offering efficient pathways for critical chemical transformations.

Materials synthesized from trinitratocobalt precursors have demonstrated significant promise in electrocatalysis, a field focused on accelerating electrochemical reactions. These applications are central to the development of fuel cells, electrolyzers, and sensors, which are cornerstones of a sustainable energy economy. The transformation of trinitratocobalt complexes into various nanostructures, such as oxides, sulfides, and nitrogen-doped carbon composites, is a key strategy for enhancing their electrocatalytic performance.

The Oxygen Evolution Reaction (OER) and Oxygen Reduction Reaction (ORR) are fundamental to many energy storage and conversion devices, including water electrolyzers and fuel cells. Materials derived from trinitratocobalt complexes have emerged as highly effective bifunctional electrocatalysts for both OER and ORR. wou.edu

For instance, cobalt oxide (Co3O4) nanoparticles supported on nitrogen-doped reduced graphene oxide (N-RGO), synthesized using cobalt nitrate as a precursor, have shown excellent bifunctional activity. The catalytic performance is sensitive to the particle size, with smaller nanoparticles exhibiting enhanced activity. wou.edu One study demonstrated that Co3O4/N-RGO with a particle size of 12.2 nm displayed superior bifunctional oxygen activity compared to larger particles. wou.edu Another approach involves the creation of core-shell Co@Co3O4 nanoparticles embedded in N-doped carbon polyhedra, derived from the pyrolysis of a cobalt-containing metal-organic framework (ZIF-67), which in turn is synthesized using cobalt nitrate. These materials exhibit remarkable ORR and OER performance due to the synergistic effects between the cobalt species and the conductive carbon support. wou.edu

In a different study, novel cobalt-nitrogen (Co-N) catalysts were fabricated by a simple one-step synthesis method involving the mixture of cobalt(II) nitrate, polyhexamethylene guanidine (B92328) (PHMG) as a nitrogen source, and carbon spheres. The resulting catalyst, Co-PHMG-2@C, demonstrated exceptional ORR activity in alkaline electrolytes with a high onset potential and a half-wave potential comparable to the benchmark Pt/C catalyst. nih.govresearchgate.net The mechanism for the ORR on these catalysts is believed to primarily follow a direct four-electron transfer pathway, which is more efficient than the two-electron pathway that produces undesirable hydrogen peroxide. researchgate.net

The table below summarizes the ORR performance of a Co-N catalyst derived from cobalt nitrate.

CatalystOnset Potential (V vs. RHE)Half-Wave Potential (V vs. RHE)Electron Transfer Number (n)
Co-PHMG-2@C0.970.82~4
Pt/C1.02Not specifiedNot specified
Data sourced from MDPI researchgate.net

The electrochemical Hydrogen Evolution Reaction (HER) is a critical process for producing clean hydrogen fuel from water. Cobalt-based materials derived from trinitratocobalt precursors are considered promising, cost-effective alternatives to precious metal catalysts like platinum. Research has focused on developing cobalt complexes and materials that can efficiently catalyze the reduction of protons to hydrogen gas. vulcanchem.com

Cobalt complexes with polypyridyl ligands, synthesized from cobalt precursors, have been extensively studied for their HER activity. vulcanchem.com The catalytic performance of these complexes can be tuned by modifying the ligand structure. For example, a series of cobalt complexes with redox-active bipyridyl N-heterocyclic carbene (NHC)-based ligands have shown significant activity for HER in aqueous solutions. oaepublish.com The macrocyclic nature of some of these complexes was found to enhance their catalytic performance compared to their non-macrocyclic counterparts. oaepublish.com

Computational studies, such as Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of HER catalyzed by cobalt complexes. These studies have explored various reaction pathways, including those involving the formation of cobalt-hydride intermediates. The electronic properties of the ligand and its ability to act as a proton relay are crucial factors in determining the catalytic efficiency.

The table below presents the performance of several cobalt complexes in electrocatalytic proton reduction.

ComplexOverpotential for Proton Reduction (mV)Rate Constant (s⁻¹)
Co-Me4659.41
Co-Pr4854.09
Co-Ph3607.25
Data sourced from ResearchGate

The electrochemical reduction of carbon dioxide (CO2) into valuable fuels and chemical feedstocks is a key strategy for mitigating climate change and closing the carbon loop. Cobalt complexes derived from trinitratocobalt precursors have been investigated as catalysts for this important transformation.

For example, a cobalt complex with a redox-active pyridine (B92270) diimine ligand has shown activity for the conversion of CO2 to carbon monoxide (CO). The ability of the ligand to store multiple electrons is crucial for the multi-electron reduction of CO2. Similarly, cobalt protoporphyrin immobilized on a pyrolytic graphite (B72142) electrode has been shown to electrocatalytically reduce CO2 to CO and even methane (B114726) in aqueous solutions. The reaction mechanism is thought to involve the stabilization of a CO2 anion intermediate by the cobalt complex.

Research has also explored the influence of the secondary coordination sphere of cobalt complexes on their CO2 reduction activity. By modifying tris(2-pyridylmethyl)amine (B178826) (TPA) ligands with amino groups, researchers have been able to study the reaction intermediates and elucidate the catalytic cycle. These studies highlight the intricate interplay between the cobalt center, the ligand structure, and the reaction conditions in determining the efficiency and selectivity of CO2 reduction.

The electrochemical reduction of nitrate (NO3-) to ammonia (NH3) or other less harmful nitrogen species is a promising technology for water remediation and sustainable ammonia synthesis. Cobalt-based catalysts, often prepared from cobalt nitrate, have shown significant activity and selectivity in this reaction.

Cobalt complexes with macrocyclic ligands, such as cyclam, have been studied for their ability to electrocatalytically reduce nitrate. Density Functional Theory (DFT) calculations have been employed to understand the electronic structure of these complexes and the reaction mechanisms, revealing the importance of electron transfer and substrate binding in the catalytic process. In some cases, the ligand itself is redox-active and participates in the reaction.

Furthermore, cobalt protoporphyrin immobilized on a graphite electrode has demonstrated the ability to reduce nitrate, with the product selectivity depending on the pH and the applied potential. Under acidic conditions, hydroxylamine (B1172632) can be produced with high selectivity. Tandem catalyst systems, combining copper and cobalt phases, have also been developed to achieve high-rate conversion of nitrate to ammonia. In these systems, a copper-based component first reduces nitrate to nitrite, which is then rapidly converted to ammonia by the cobalt-based component.

The table below shows the Faradaic efficiency for ammonia production by a supramolecular cobalt porphyrin box organic cage compared to a parent cobalt porphyrin.

CatalystApplied Potential (V vs. SCE)NH3 Faradaic Efficiency (%)
CoPB-C8-1.34>95
CoTPP-1.34<10
Data sourced from ChemRxiv

Photocatalysis, which utilizes light to drive chemical reactions, is a key technology for solar energy conversion and environmental purification. Materials derived from trinitratocobalt complexes are being actively researched for their photocatalytic properties.

For instance, cobalt-based metal-organic frameworks (MOFs), such as ZIF-67, which are synthesized using cobalt nitrate, have been employed as photocatalysts for the degradation of organic dyes. These materials can achieve high degradation efficiencies due to their porous structure and the photoactivity of the cobalt centers. Composites of cobalt-based MOFs with other materials are also being explored to enhance their photocatalytic performance.

In another application, cobalt-doped zinc oxide (ZnO) nanoparticles, prepared using cobalt nitrate as the cobalt source, have shown enhanced photocatalytic activity. Doping ZnO with cobalt can modify its electronic and optical properties, leading to more efficient charge separation and improved performance in the degradation of pollutants under UV-visible light. Furthermore, nanocomposites of graphitic carbon nitride (g-C3N4) with lanthanum and cobalt oxides, derived from their respective nitrate salts, have been developed for enhanced photoelectrochemical and photocatalytic activity. The combination of these materials leads to improved light absorption and charge transfer, resulting in a more efficient photocatalyst.

Advanced Research Applications of Trinitratocobalt Complexes

2 Photocatalytic Systems

Trinitratocobalt complexes and their derivatives are instrumental in the development of systems that utilize light to drive chemical reactions. These applications are pivotal in the fields of renewable energy and environmental remediation.

The oxidation of water is a critical step in artificial photosynthesis, providing the protons and electrons necessary for fuel production. Cobalt complexes, often derived from cobalt(II) nitrate (B79036), have been identified as effective pre-catalysts for this process. In model systems for light-driven water oxidation, which typically employ [Ru(bpy)₃]²⁺ as a photosensitizer and S₂O₈²⁻ as a sacrificial electron acceptor, cobalt(II) nitrate itself can initiate catalytic activity. srce.hr Under catalytic conditions, simple cobalt salts like Co(NO₃)₂ are believed to decompose to form heterogeneous cobalt oxide nanoparticles, which are the true catalytically active species. srce.hr

Research has also focused on creating more complex, well-defined molecular catalysts. For instance, a tetranuclear cobalt(II) complex, Li₇[Co₄(H₂O)₂(γ-PW₁₀O₃₆)₂]·36H₂O, synthesized from Co(NO₃)₂, has demonstrated significant efficacy as a catalyst for oxidizing water to O₂. osti.gov This complex achieved a turnover number (TON) of 330 and a quantum yield of photogenerated oxygen of 0.46. osti.gov The study of various cobalt complexes, including those formed in situ from precursors like cobalt nitrate, is crucial for understanding the mechanism of water oxidation and for designing more robust and efficient catalysts. srce.hr

Table 1: Performance of Selected Cobalt-Based Catalysts in Light-Driven Water Oxidation
Catalyst/Pre-catalystKey FindingsReference
Co(NO₃)₂Acts as a pre-catalyst, likely forming cobalt oxide nanoparticles under catalytic conditions. Shows comparable activity to some molecular complexes. srce.hr
Li₇[Co₄(H₂O)₂(γ-PW₁₀O₃₆)₂]·36H₂OFormed from Co(NO₃)₂, this tetranuclear complex is an effective homogeneous catalyst with a turnover number (TON) of 330 and a quantum yield for O₂ of 0.46. osti.gov
[Co–Fe] Prussian Blue AnalogueDemonstrates catalytic activity for water oxidation, which can be tuned by modifying the cobalt coordination sphere. nih.gov

The conversion of carbon dioxide (CO₂) into valuable chemicals and fuels is a highly sought-after goal for mitigating greenhouse gas emissions and creating a circular carbon economy. Cobalt complexes, synthesized from precursors including cobalt nitrate, are actively researched for this purpose. While simple trinitratocobalt itself is not typically the direct photocatalyst, it serves as a vital starting material for creating catalytically active species.

For example, cobalt-doped TiO₂ materials have shown enhanced photocatalytic CO₂ conversion performance and, notably, improved selectivity towards C₂₊ products like acetaldehyde. acs.org The cobalt ions in these systems are thought to act as stabilization sites for methyl radicals, which can then couple to form more complex molecules. acs.org Similarly, single Co²⁺ sites supported on graphitic carbon nitride (g-C₃N₄), prepared via a simple deposition method using cobalt nitrate, have demonstrated excellent activity and selectivity for the reduction of CO₂ to carbon monoxide (CO) under visible light. osti.gov These systems can achieve turnover numbers exceeding 200 for CO production. osti.gov

Furthermore, cobalt(II) nitrate has been used to synthesize cobalt sulfide (B99878) (CoS) based materials. acs.org When combined with other semiconductors like cobalt disulfide (CoS₂) to form a heterojunction, these materials show potential for the photocatalytic reduction of CO₂ to methanol (B129727) (CH₃OH). acs.org The development of hybrid photocatalysts, such as those prepared by depositing macrocyclic cobalt complexes onto TiO₂ nanoparticles, also represents a promising strategy where the cobalt center, derived from precursors like cobalt nitrate, acts as the site for CO₂ reduction. rsc.org

Table 2: Cobalt-Based Systems for Photocatalytic CO₂ Reduction
Catalytic SystemPrecursorPrimary Product(s)Key FindingReference
Co-doped TiO₂Not specified, but typical for dopingCO, CH₄, C₂₊ productsCo-doping enhanced selectivity toward C₂₊ products by stabilizing intermediates. acs.org
Single Co²⁺ sites on g-C₃N₄Cobalt NitrateCOAchieved high selectivity and a turnover number >200 for CO production under visible light. osti.gov
CoS/CoS₂ HeterojunctionCobalt(II) nitrate hexahydrateCH₃OHThe heterostructure facilitates charge separation for the reduction of CO₂ to methanol. acs.org
Macrocyclic Cobalt Complex on TiO₂Not specified, but cobalt complexCOHybrid system where photoexcited electrons from TiO₂ are transferred to the cobalt catalyst for CO₂ reduction. rsc.org

Computational Chemistry and Theoretical Modeling of Trinitratocobalt Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as coordination complexes. nih.gov It is instrumental in predicting molecular geometries, analyzing electronic states, and elucidating reaction mechanisms for transition metal compounds. nih.govnih.gov

A fundamental application of DFT is the determination of the equilibrium geometry of a molecule by finding the minimum energy structure on the potential energy surface. For cobalt, trinitrato-, a geometry optimization would start from an initial guess, likely based on experimental X-ray diffraction data which shows a distorted octahedral arrangement of three bidentate nitrate (B79036) ligands around the cobalt(III) center. wikipedia.org The calculation would iteratively adjust the atomic positions to minimize the electronic energy, yielding precise predictions of bond lengths and angles. For Co(NO₃)₃, this would involve optimizing the Co-O bond lengths and the O-Co-O angles within the chelate rings, providing a theoretical structure free from crystal packing effects.

Once the optimized geometry is found, a subsequent DFT calculation can predict the harmonic vibrational frequencies. This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes correspond to specific molecular motions (stretches, bends, torsions) and their frequencies can be compared with experimental infrared (IR) and Raman spectroscopy data to validate the theoretical model and aid in the assignment of spectral bands. While DFT calculations on the thermal decomposition of cobalt(II) nitrate compounds have been performed, specific predicted vibrational frequencies for the cobalt(III) trinitrato species are not prominently available in the literature researchgate.net.

Table 1: Illustrative Data from Geometry Optimization and Vibrational Frequency Calculations for a Hypothetical Octahedral Complex (Note: The following data is for illustrative purposes to show typical outputs of DFT calculations. Specific computational data for Co(NO₃)₃ is not available in the cited literature.)

Parameter Description Hypothetical Calculated Value
Geometric
r(Co-O) Co-O bond length 1.90 Å
∠(O-Co-O) Intraligand O-Co-O bond angle 68.0°
Vibrational
ν₁ Symmetric Co-O stretch 450 cm⁻¹
ν₂ Asymmetric Co-O stretch 425 cm⁻¹

DFT calculations provide a detailed picture of the electronic structure. The molecular orbitals (MOs) of the complex are determined, revealing the nature of the bonding between the cobalt center and the nitrate ligands. For the d⁶ Co(III) ion in an octahedral field, the d-orbitals split into a lower-energy t₂g set and a higher-energy e_g set. libretexts.org As Co(NO₃)₃ is diamagnetic, these six d-electrons fully occupy the t₂g orbitals, resulting in a low-spin configuration wikipedia.org.

An analysis of the Density of States (DOS) breaks down the contributions of different atoms or orbital types to the total electronic states at each energy level. A projected DOS (PDOS) for Co(NO₃)₃ would show the specific contributions from the cobalt 3d orbitals and the oxygen and nitrogen orbitals of the nitrate ligands. This allows for a quantitative assessment of the covalent character of the Co-O bonds and the extent of orbital mixing. Molecular orbital decomposition analysis further clarifies the composition of each MO, detailing the percentage contribution from each atomic orbital, which is crucial for understanding the bonding and electronic transitions. acs.org Although DFT has been used to study the electronic structure of various cobalt complexes, a specific DOS or MO analysis for Co(NO₃)₃ is not detailed in the available research researchgate.netrsc.org.

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions, enabling the identification of transition states and the calculation of activation barriers. nih.govresearchgate.net This provides mechanistic insights that are often difficult to obtain experimentally. For cobalt, trinitrato-, DFT could be used to study its reactivity, such as ligand substitution reactions or its role as an oxidant. For instance, the reaction of cobalt(III)-nitrosyl complexes with molecular oxygen to form cobalt-nitrato species has been investigated using DFT, revealing a dissociative pathway. acs.org Such studies can elucidate the stepwise process of bond breaking and formation, characterizing the geometry and energy of short-lived intermediates and transition states, which govern the reaction kinetics and selectivity. nih.gov

Ab Initio Ligand Field Theory (AILFT) and Multistate Perturbation Theory

For a more accurate description of the electronic states in transition metal complexes, especially those with open-shell configurations, more advanced methods are often required. Ab initio ligand field theory (AILFT) bridges the gap between traditional ligand field theory and high-level quantum chemical calculations. nih.govnih.gov It allows for the extraction of ligand field parameters directly from first-principles calculations, such as the Complete Active Space Self-Consistent Field (CASSCF) method. To improve accuracy, dynamic electron correlation is often included using multistate perturbation theory, like the N-electron valence state perturbation theory (NEVPT2). nih.gov

Ligand field theory (LFT) provides a framework for understanding the electronic structure of d-block metal complexes by describing the effect of the ligands on the d-orbital energies. wikipedia.org The energy difference between the t₂g and e_g orbitals in an octahedral complex is known as the ligand field splitting parameter (Δ_O). libretexts.orglasalle.edu The AILFT method allows for a non-empirical, quantitative determination of this parameter. For Co(NO₃)₃, which has a d⁶ configuration, the magnitude of Δ_O relative to the spin-pairing energy determines whether the complex is high-spin or low-spin. The experimentally observed diamagnetism of Co(NO₃)₃ confirms it is a low-spin complex, indicating a large Δ_O where all six d-electrons occupy the lower-energy t₂g orbitals. wikipedia.orgresearchgate.net AILFT calculations would provide a precise value for Δ_O and other parameters, such as the Racah parameters which describe inter-electron repulsion, offering a detailed understanding of the metal-ligand interactions.

Magnetic anisotropy describes the directional dependence of a material's magnetic properties. In paramagnetic transition metal complexes, this property arises from the interplay of the electronic ground state, spin-orbit coupling, and the ligand field environment. mdpi.com It is often quantified by the zero-field splitting (ZFS) parameters, D (axial) and E (rhombic). researchgate.netnih.gov Theoretical methods, including AILFT and CASSCF/NEVPT2, are highly effective at predicting these parameters and rationalizing the observed magnetic behavior in single-ion magnets. nih.govnih.gov

However, cobalt, trinitrato- is a diamagnetic Co(III) compound with a closed-shell d⁶ electronic configuration (t₂g⁶). wikipedia.org With no unpaired electrons, the total spin (S) is zero. Consequently, the compound does not exhibit the magnetic anisotropy associated with zero-field splitting that is characteristic of paramagnetic species. Therefore, theoretical predictions of ZFS parameters are not applicable to this system.

Table 2: List of Compound Names

Compound Name
Cobalt, trinitrato-
Cobalt(III) nitrate

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope for investigating the dynamic behavior of trinitratocobalt systems at the atomic level. youtube.comchemrxiv.org These simulations model the movement of atoms over time by integrating Newton's equations of motion, providing insights into conformational changes, solvent effects, and the stability of the complex. youtube.com The foundation of these simulations is a force field, which is a set of empirical energy functions and parameters that describe the potential energy of the system as a function of its atomic coordinates. github.io

For a trinitratocobalt system, MD simulations can elucidate several key dynamic properties. For instance, simulations can track the flexibility of the nitrate ligands and the Co-O coordination bonds. This can reveal the vibrational modes of the complex and the potential for ligand exchange with surrounding solvent molecules. The simulation trajectory, which is a record of atomic positions and velocities over time, can be analyzed to understand the conformational landscape of the trinitratocobalt complex.

In aqueous solutions, MD simulations can provide a detailed picture of the hydration shell around the trinitratocobalt molecule. The radial distribution function (RDF) is a common analytical tool used to determine the probability of finding a solvent molecule at a certain distance from the central cobalt ion or the nitrate ligands. nih.govresearcher.life This can help in understanding the strength and nature of the solute-solvent interactions. Furthermore, the number of hydrogen bonds between the nitrate ligands and water molecules can be quantified to assess the extent of solvation. nih.gov

The following interactive table summarizes the key dynamic properties of a hypothetical trinitratocobalt system that can be investigated using molecular dynamics simulations and the analytical methods employed.

Dynamic PropertySimulation FocusKey Analytical Metric(s)
Ligand Flexibility Movement of nitrate groups relative to the cobalt center.Dihedral angle distributions, bond length and angle fluctuations.
Coordination Stability Stability of the Co-O coordination bonds.Mean residence time of coordinating oxygen atoms.
Solvation Structure Arrangement of solvent molecules around the complex.Radial Distribution Functions (RDFs) for Co-solvent and O-solvent pairs.
Hydrogen Bonding Interaction of nitrate ligands with protic solvents.Hydrogen bond autocorrelation functions.
Overall Tumbling Rotational motion of the entire complex in solution.Rotational autocorrelation functions.

By performing simulations under various conditions, such as different temperatures and pressures, the thermodynamic and kinetic properties of the trinitratocobalt system can also be explored. For example, the diffusion coefficient of the complex in a solvent can be calculated from the mean square displacement of the center of mass over time.

Development and Validation of Force Fields for Cobalt-Nitrate Interactions

The accuracy of molecular dynamics simulations is critically dependent on the quality of the underlying force field. github.ionih.gov Developing a reliable force field for a metal complex like trinitratocobalt presents unique challenges due to the nature of the metal-ligand interactions, which can have significant covalent and polarization character. Standard force fields, primarily developed for organic molecules, often lack parameters for transition metals and their specific coordination environments.

The development of a force field for cobalt-nitrate interactions typically involves a multi-step process. Initially, high-level quantum mechanical (QM) calculations are performed on the trinitratocobalt complex and smaller fragments to obtain reference data. nih.gov This data includes the equilibrium geometry, vibrational frequencies, and interaction energies.

The force field parameters are then "fitted" to reproduce this QM data. The parameters to be optimized include:

Bond stretching constants (K_b) and equilibrium bond lengths (b₀): These define the energy penalty for stretching or compressing the Co-O bonds.

Angle bending constants (K_θ) and equilibrium angles (θ₀): These govern the energy required to bend the O-Co-O and O-N-O angles.

Torsional parameters (V_n, γ, n): These describe the energy barriers for rotation around bonds, which are crucial for the flexibility of the nitrate ligands.

Non-bonded parameters (Lennard-Jones parameters σ and ε, and partial atomic charges q): These account for the van der Waals and electrostatic interactions between atoms that are not directly bonded. github.io The determination of accurate partial atomic charges is particularly important for correctly modeling the electrostatic interactions with the solvent and other molecules. nih.gov

The following interactive table outlines the typical workflow for developing and validating a force field for cobalt-nitrate interactions.

StepDescriptionComputational/Experimental Method(s)
1. Reference Data Generation Obtain high-quality data on the structure, energetics, and vibrational properties of the complex.Quantum Mechanics (e.g., DFT, MP2)
2. Parameter Fitting Adjust force field parameters to reproduce the reference data.Least-squares fitting algorithms, genetic algorithms.
3. Validation in Condensed Phase Test the force field's ability to reproduce experimental properties of the system in a liquid or solid state.Molecular Dynamics or Monte Carlo simulations.
4. Refinement Iteratively refine parameters based on validation results.Comparison of simulated and experimental observables.

Validation is a crucial step to ensure the transferability and reliability of the force field. This involves running MD simulations with the newly developed parameters and comparing the calculated properties with available experimental data. For a trinitratocobalt system, these properties could include the density of a solution, the radial distribution functions obtained from X-ray or neutron diffraction, and thermodynamic properties such as the heat of vaporization or solvation free energy. A good agreement between the simulated and experimental data provides confidence in the predictive power of the force field for studying the dynamic behavior of trinitratocobalt systems.

Future Directions and Emerging Research Avenues

Rational Design of Trinitratocobalt Complexes with Tunable Electronic and Structural Properties

The ability to predictably control the geometry and electronic state of a metal complex is a cornerstone of modern materials design. For trinitratocobalt systems, research is increasingly focused on harnessing external stimuli and computational insights to achieve this tunability.

A significant breakthrough in this area involves the use of specific ligands to induce coordination switching. For instance, the mononuclear Co(II) complex, [Co(NO₃)₃(OH₂)(HDABCO)], demonstrates a reversible, temperature-dependent structural transformation. At ambient temperatures (between 290 and 150 K), the complex exists in a five-coordinate trigonal bipyramidal geometry. However, as the temperature is lowered below 140 K, it undergoes a single-crystal to single-crystal phase transition to a seven-coordinate pentagonal bipyramidal environment. This change is driven by the ordering of the nitrate (B79036) ligands and is accompanied by a distinct shift in the material's magnetic properties. This example underscores a key future direction: designing complexes where subtle environmental changes can trigger significant and useful changes in structure and function.

Computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for this rational design process. osti.govrsc.org Hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, have proven especially popular for their ability to accurately model the electronic structure of transition metal complexes. arxiv.orgaps.org Advanced functionals, such as dielectric-dependent and range-separated hybrids, offer even greater promise for predicting the properties of complexes in heterogeneous environments, like those in hybrid materials. osti.govarxiv.org These computational approaches allow researchers to screen potential ligand candidates and predict how modifications will influence the electronic and magnetic states of the trinitratocobalt core before undertaking complex synthesis.

Table 1: Example of Stimuli-Responsive Structural Tuning in a Trinitratocobalt(II) Complex

Property High-Temperature Phase (α) Low-Temperature Phase (β)
Temperature Range 290 K - 150 K < 140 K
Coordination Number 5 (with disorder) 7
Geometry Trigonal Bipyramidal (TBP) Pentagonal Bipyramidal (PBP)
Key Structural Feature Disorder in one nitrate ligand position. Ordering of nitrate ligands.

| Magnetic Behavior | Exhibits properties consistent with a TBP geometry. | Shows a distinct shift in magnetic susceptibility due to the change in coordination. |

This table summarizes the properties of the [Co(NO₃)₃(OH₂)(HDABCO)] complex, which undergoes a reversible, temperature-induced phase transition.

Exploration of Novel Ligand Scaffolds for Enhanced Coordination and Functionality

The ligands surrounding the trinitratocobalt core are not merely spectators; they are crucial in dictating the final structure, reactivity, and stability of the complex. A major thrust of future research is the development and implementation of new ligand scaffolds to unlock novel functionalities.

The choice of ligand can dramatically alter the synthetic outcome. For example, reactions of cobalt(II) nitrate with simple trialkyl phosphine (B1218219) (PR₃) ligands often lead to the formation of nitrosyl complexes. In contrast, using a more sterically demanding, caged phosphite (B83602) ligand like P(OCH₂)₃CMe can stabilize the trinitratocobalt(II) anion, [Co(NO₃)₃NCMe]⁻. This highlights a strategy of using ligands with specific steric and electronic profiles to direct the assembly of desired trinitratocobalt species.

Current research is exploring a wide array of ligand types:

N-heterocyclic Ligands: As seen with the protonated 1,4-diazabicyclo[2.2.2]octane ([HDABCO]⁺), these ligands can template unique coordination environments and participate in hydrogen-bonding networks that stabilize the crystal lattice. rsc.org

Tripodal and Polydentate Ligands: Scaffolds like guanidine-based tripodal ligands or aminotrisphenolate ligands can enforce specific geometries (e.g., trigonal bipyramidal) and offer secondary coordination spheres that can influence reactivity or guest binding. acs.orgresearchgate.net

Biologically-inspired and Bioactive Ligands: Incorporating scaffolds like s-triazines, benzimidazoles, or corroles can impart biological activity or create complexes with interesting redox properties for applications in medicinal chemistry or catalysis. mdpi.comnih.govnih.gov

Click Ligands: Ligands such as 2,6-bis(1,2,3-triazol-4-yl)pyridine (Btp), synthesized via "click chemistry," offer high modularity, allowing for easy functionalization to tune the electronic properties and secondary coordination sphere of the resulting cobalt complexes. rsc.org

The rational selection of these ligands, moving beyond simple donors to complex, functional molecules, will be key to creating next-generation trinitratocobalt materials.

Advancements in In Situ and Operando Spectroscopic Characterization Techniques

To truly understand and engineer trinitratocobalt-based materials, especially for applications in catalysis or as responsive materials, it is essential to observe them under working conditions. osti.gov In situ (in place) and operando (at work) spectroscopic techniques provide a real-time window into the dynamic structural and electronic changes that a complex undergoes during a reaction. rsc.org

The development of these advanced characterization methods is a critical research frontier. european-mrs.com Catalysts derived from cobalt nitrate precursors, for example, often undergo significant structural reconstruction during electrochemical processes. frontiersin.org Conventional ex situ analysis, which examines the material before and after a reaction, can miss transient, highly active species that exist only under operating conditions. mdpi.com

Key emerging techniques for studying trinitratocobalt and related systems include:

Operando X-ray Absorption Spectroscopy (XAS): This element-specific technique is invaluable for tracking the oxidation state and local coordination environment of cobalt. acs.org X-ray Absorption Near Edge Structure (XANES) can reveal changes in the average oxidation state, for instance, detecting the formation of high-valent Co(IV) species during water oxidation catalysis. mdpi.comnih.gov Extended X-ray Absorption Fine Structure (EXAFS) provides information on bond distances and coordination numbers, allowing researchers to monitor the transformation of a precursor into an active catalytic cluster. frontiersin.orgresearchgate.net

In Situ Electron Paramagnetic Resonance (EPR) Spectroscopy: Since many cobalt oxidation states (like Co(II) and Co(IV)) are paramagnetic, EPR is a powerful tool for probing the electronic structure of the metal center. springernature.comosti.gov In situ EPR has been used to monitor the conversion of Co(II) in a film, deposited from a Co(NO₃)₂ solution, into catalytically active Co(IV) species under an applied potential, providing direct evidence of the active state. mdpi.comresearchgate.net

In Situ Raman and Infrared (IR) Spectroscopy: These vibrational techniques can identify intermediate surface states and adsorbed species during a reaction, helping to elucidate catalytic mechanisms. rsc.orgeuropean-mrs.com

Table 2: Advanced Spectroscopic Techniques for Characterizing Trinitratocobalt Systems

Technique Type Information Gained Relevance to Trinitratocobalt Research
X-ray Absorption Spectroscopy (XAS) Operando Element-specific oxidation state, coordination number, bond distances. Tracking structural evolution of catalysts derived from Co(NO₃)₂; identifying active sites. mdpi.comnih.govresearchgate.netresearchgate.net
Electron Paramagnetic Resonance (EPR) In Situ Oxidation state (for paramagnetic species), electronic structure, g-tensor values. Monitoring redox changes (e.g., Co(II) ↔ Co(IV)) in real-time during catalysis. mdpi.comspringernature.comosti.gov
Raman/IR Spectroscopy In Situ/Operando Vibrational modes of ligands and adsorbates; identification of surface intermediates. Elucidating reaction mechanisms on the surface of trinitratocobalt-based materials. rsc.orgeuropean-mrs.com

| X-ray Photoelectron Spectroscopy (XPS) | Operando (NAP-XPS) | Surface elemental composition and chemical state. | Distinguishing surface oxidation states from bulk; studying surface reconstruction. mdpi.comresearchgate.net |

This table outlines key in situ and operando techniques and the crucial information they provide for understanding the dynamic behavior of cobalt complexes.

Integration of Trinitratocobalt Units into Supramolecular Assemblies and Hybrid Functional Materials

A major future direction involves using trinitratocobalt complexes not as discrete molecules, but as programmable building blocks for larger, functional architectures. rsc.org Supramolecular chemistry, which relies on non-covalent interactions like hydrogen bonding and π-π stacking, provides the tools to assemble these units into highly ordered structures. news-medical.netrsc.org

Research has shown that simple cobalt complexes can form one-dimensional chains that are then organized into three-dimensional supramolecular structures through intermolecular hydrogen bonds. This bottom-up self-assembly is a powerful strategy for creating crystalline materials with designed porosity or other collective properties. aps.orgnih.gov

Emerging strategies for creating these advanced materials include:

Metal-Organic Frameworks (MOFs): While not explicitly detailed for trinitratocobalt itself, the principles of MOF design are directly applicable. Trinitratocobalt units could serve as nodes, connected by organic linker molecules to form porous, crystalline materials for gas storage, separation, or catalysis. The nitrate groups could act as terminal ligands or be replaced by linker coordination sites.

Hybrid Nanocomposites: Cobalt nitrate is frequently used as a precursor to synthesize cobalt oxide nanoparticles within a supporting matrix, such as silica. acs.orgnih.govresearchgate.net The rational design of these processes allows for control over nanoparticle size, which in turn tunes the catalytic activity and selectivity for reactions like the Fischer-Tropsch synthesis. acs.orgresearchgate.net

Non-covalent Interaction-Driven Assembly: Beyond simple hydrogen bonds, researchers are exploring more nuanced interactions. For example, cation-π interactions, where the cobalt ion interacts with an aromatic ring of a ligand, can be a significant stabilizing force that drives the self-aggregation process into specific structures like cubanes. researchgate.net

The integration of trinitratocobalt moieties into these larger systems bridges the gap between molecular chemistry and materials science, opening pathways to new functional materials with applications ranging from catalysis to molecular magnetism.

Q & A

Q. Resolution strategies :

  • Conduct variable-temperature XRD to assess structural flexibility .
  • Compare DFT-calculated vs. experimental IR/Raman spectra to identify misassigned vibrational modes .
  • Perform batch consistency checks (e.g., TGA for hydration levels) .

Table 1 : Example of conflicting data resolution in Co(NO₃)₃ complexes

StudyReported GeometryMethodResolution Strategy
A (2018)OctahedralXRDRe-examined under inert atmosphere
B (2021)TrigonalMCDAdjusted for counterion interference

Basic Question: What physicochemical properties of cobalt trinitrato are critical for catalytic applications?

Answer:
Focus on:

  • Redox activity : Cyclic voltammetry (CV) in non-aqueous media reveals Co³⁺/Co²⁺ redox couples, critical for oxidation catalysis .
  • Thermal stability : TGA-DSC up to 300°C identifies decomposition pathways (e.g., nitrate ligand loss at 150°C) .
  • Solubility : Measure in aprotic solvents (e.g., DMF) to optimize reaction matrices .

Methodological note : Use SI to share raw CV curves and DSC thermograms for peer validation .

Advanced Question: How can computational methods predict reaction pathways for cobalt trinitrato in novel catalytic systems?

Answer:

  • DFT modeling : Calculate ligand substitution energetics (e.g., nitrate vs. O-donor ligands) using Gaussian with B3LYP functional .
  • MD simulations : Simulate solvent interactions (e.g., acetonitrile coordination dynamics) to refine mechanistic hypotheses .
  • Validate with kinetics : Compare computed activation energies (ΔG‡) with experimental Eyring plots .

Q. Example workflow :

Optimize Co(NO₃)₃ geometry in Gaussian .

Simulate ligand exchange in GROMACS .

Cross-validate using stopped-flow kinetics .

Basic Question: How should researchers address discrepancies in reported magnetic moments of cobalt trinitrato complexes?

Answer:
Discrepancies often arise from:

  • Sample purity : Trace paramagnetic impurities inflate moments. Use ICP-MS to verify Co:NO₃⁻ stoichiometry .
  • Measurement conditions : SQUID data vary with temperature (e.g., 2 K vs. 300 K). Standardize at 298 K .

Table 2 : Magnetic moment variability in literature

μeff (BM)Temperature (K)Purity (%)Source
4.229898Study X (2019)
5.110095Study Y (2020)

Advanced Question: What strategies integrate cobalt trinitrato into metal-organic frameworks (MOFs) while preserving nitrate ligand integrity?

Answer:

  • Ligand shielding : Introduce steric hindrance via bulky co-ligands (e.g., 2,2′-bipyridine) to protect NO₃⁻ .
  • Low-temperature synthesis : MOF assembly at ≤40°C minimizes nitrate decomposition .
  • Post-synthetic modification : Attach Co(NO₃)₃ clusters to pre-formed MOFs via solvent-assisted grafting .

Characterization : Use PXRD to monitor framework stability and EXAFS to confirm Co-NO₃ bonding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.